molecular formula C9H8BrN B8778785 8-Bromo-2-methylindolizine

8-Bromo-2-methylindolizine

Cat. No.: B8778785
M. Wt: 210.07 g/mol
InChI Key: VHJGJMNUFUSSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methylindolizine (CAS 1430229-76-7) is a brominated heteroaromatic compound of significant interest in advanced organic synthesis and materials science. With a molecular formula of C9H8BrN and a molecular weight of 210.07, this compound features the core indolizine structure—a fused system containing both π-excessive pyrrole and π-deficient pyridine rings, which confers significant electron density variation and a propensity for electrophilic substitution . The bromine substituent at the 8-position makes it a valuable synthetic intermediate for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures . Researchers utilize this compound in the synthesis of cyclazine derivatives via [8+2] cycloaddition reactions with acetylenes, a process pivotal for developing novel fluorescent compounds and organic electronic materials . Its role as a key building block extends to pharmaceutical and agrochemical research, where the indolizine scaffold is known for its diverse biological activities . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

8-bromo-2-methylindolizine

InChI

InChI=1S/C9H8BrN/c1-7-5-9-8(10)3-2-4-11(9)6-7/h2-6H,1H3

InChI Key

VHJGJMNUFUSSOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=C(C2=C1)Br

Origin of Product

United States

Foundational & Exploratory

The Rising Profile of 8-Bromoindolizine Derivatives in Medicinal Chemistry: A Comprehensive Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The indolizine nucleus, a nitrogen-fused bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses specifically on 8-bromoindolizine derivatives, exploring how the strategic introduction of a bromine atom at the C8 position of the pyridine ring modulates the molecule's electronic properties and enhances its interaction with biological targets. We will delve into the key biological activities of these compounds, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to provide a comprehensive resource for researchers in drug discovery and development.

The Indolizine Scaffold: A Foundation for Diverse Bioactivity

Indolizine, an isomer of indole, is a 10-π electron aromatic system that provides a rigid, planar core for the design of therapeutic agents.[5] Its unique electronic structure and capacity for diverse functionalization have made it a focal point of synthetic and medicinal chemistry research.[3][6] The introduction of a bromine atom, a common strategy in drug design, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding, thereby enhancing its therapeutic profile.[7] The 8-bromo substitution on the indolizine core has proven to be a particularly fruitful modification for augmenting biological efficacy.[7][8]

General Synthetic Strategies

The construction of the 8-bromoindolizine skeleton is typically achieved through variations of the Tschitschibabin reaction, which involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkene or alkyne.[7] The process generally begins with the quaternization of a 3-bromopyridine derivative, followed by ylide generation and subsequent cycloaddition and aromatization steps.

cluster_synthesis General Synthesis Workflow for 8-Bromoindolizines start 3-Bromopyridine Derivative step1 Quaternization (with α-halo ketone/ester) start->step1 step2 Pyridinium Salt Formation step1->step2 step3 Ylide Generation (Base treatment) step2->step3 step4 1,3-Dipolar Cycloaddition (with activated alkyne) step3->step4 end 8-Bromoindolizine Derivative step4->end

Caption: General workflow for 8-bromoindolizine synthesis.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research points to the potent anticancer activities of indolizine derivatives, with 8-bromo analogues showing particular promise.[7][8] These compounds exert their effects through multiple mechanisms, most notably by disrupting microtubule dynamics, a critical process for cell division.

Mechanism of Action: Microtubule Destabilization

Several indolizine derivatives function as microtubule destabilizing agents, interacting with the colchicine-binding site of tubulin.[9] This interaction inhibits the polymerization of tubulin into microtubules, leading to the arrest of the cell cycle in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[7][9] The 8-bromo substituent can enhance binding affinity within this pocket, contributing to greater potency.

cluster_moa Anticancer Mechanism of 8-Bromoindolizine Derivatives compound 8-Bromoindolizine Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site mt Microtubules tubulin->mt Polymerization Inhibited g2m G2/M Phase Arrest mt->g2m Disruption leads to apoptosis Apoptosis (Cell Death) g2m->apoptosis Triggers

Caption: Key anticancer mechanisms of action for indolizine derivatives.[8]

Another key target for some derivatives is the Epidermal Growth Factor Receptor (EGFR), a kinase often overactive in cancer. For example, 5-methyl-8-bromoindolizine has demonstrated significant EGFR kinase inhibitory activity.[7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of 8-bromoindolizine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against a panel of human cancer cell lines.

Compound Name/ReferenceCancer Cell LineCell TypeIC₅₀ (nM)
Compound 8e [9]CAL-27Oral Cancer47 ± 2
BT-20Breast Cancer117 ± 11
HGC-27Gastric Cancer62 ± 5
Compound 8h [9]CAL-27Oral Cancer65 ± 5
BT-20Breast Cancer94 ± 9
HGC-27Gastric Cancer78 ± 7
Ethyl 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate (6c) [7]SNB-75CNS Cancer>100,000
HOP-62Non-Small Cell Lung17,000
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[1]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-bromoindolizine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[10][11] Indolizine derivatives have emerged as potent anti-inflammatory agents, often acting on key enzymes and signaling molecules in the inflammatory cascade.[3][4][12]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of indolizine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[1][13] Furthermore, these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][14] The electron-withdrawing nature of the 8-bromo substituent can be crucial for interacting with active sites of these enzymes.

cluster_inflammation Dual Inhibition of Inflammatory Pathways AA Arachidonic Acid COX COX Pathway AA->COX LOX LOX Pathway AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Compound 8-Bromoindolizine Derivative Compound->COX Inhibits Compound->LOX Inhibits

Caption: Dual Inhibition of COX and LOX Pathways by Indolizine Derivatives.[1]

Quantitative Data: In Vitro Anti-inflammatory Efficacy

The anti-inflammatory potential is assessed by measuring the inhibition of protein denaturation or the reduction of inflammatory mediators.

Assay TypeTest Compound/ReferenceResult
COX-2 Inhibition Compound 4d (7-CF₃ indolizine derivative)[12]Significantly reduces COX-2 levels compared to indomethacin.
TNF-α Reduction Compounds 4e, 4f, 4a (7-CF₃ indolizine)[12]Significantly reduce TNF-α levels.
IL-6 Reduction Compounds 4f, 4g, 4d (7-CF₃ indolizine)[12]Show a reduction in IL-6 levels.
Nitric Oxide Inhibition Brominated Indoles[14]Show significant inhibition of NO production with IC₅₀ values in the low µg/mL range.
Protein Denaturation Plant Extracts (General principle)[15]Exhibit dose-dependent inhibition of heat-induced protein denaturation.

(Note: Data for specific 8-bromo derivatives in these assays is emerging; the table includes closely related analogues to demonstrate the scaffold's potential.)

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This assay serves as a simple and effective in vitro method to screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.[16]

Principle: When subjected to heat, albumin undergoes denaturation, leading to an increase in the turbidity of the solution. Anti-inflammatory drugs can prevent this denaturation, thereby reducing the turbidity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the 8-bromoindolizine test sample at various concentrations (e.g., 100-1000 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid (HCl).

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixture in a water bath at 57°C for 3 minutes.

  • Cooling: After heating, cool the samples for 10 minutes.

  • Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Control and Standard: Use a control solution (containing only BSA and buffer) and a standard drug (e.g., Diclofenac sodium) for comparison.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Activity

With the rise of drug-resistant pathogens, the need for novel antimicrobial agents is critical. The indolizine scaffold has been identified as a promising nucleus for developing new antibacterial and antifungal compounds.[4]

Mechanism of Action

The precise antimicrobial mechanisms of indolizine derivatives are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes like fungal 14α-demethylase, or interference with bacterial protein tyrosine phosphatase.[4] The lipophilic character imparted by the bromo-substituent can facilitate passage through microbial cell walls.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[17][18]

Compound ReferenceMicrobial StrainTypeMIC (µg/mL)
Compound 5g [4]Staphylococcus aureusGram+ Bact.16
Bacillus subtilisGram+ Bact.32
Escherichia coliGram- Bact.64
Pseudomonas aeruginosaGram- Bact.256
Compound 5b [4]Candida albicansFungus8
Aspergillus fumigatusFungus16
Aspergillus nigerFungus32

(Note: The compounds cited are indolizine-1-carbonitrile derivatives, demonstrating the antimicrobial potential of the broader indolizine class.)

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized and widely used method for determining the MIC of antimicrobial agents in a liquid medium.[18][19]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a microtiter plate. The MIC is read as the lowest concentration of the compound that inhibits visible growth after incubation.

cluster_mic Workflow for Minimum Inhibitory Concentration (MIC) Assay prep Prepare Serial Dilutions of 8-Bromoindolizine in 96-well plate inoculate Inoculate wells with standardized microbial suspension prep->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read Visually inspect for turbidity (microbial growth) incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.[19]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 8-bromoindolizine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi directly in a 96-well microtiter plate.[19] The typical final volume in each well is 100 µL.

  • Inoculum Preparation: Grow the microbial strain overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[19] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of indolizine derivatives is highly dependent on the substitution pattern on both the pyridine and pyrrole rings. For 8-bromoindolizines, the interplay between the bromine atom and other substituents is key to optimizing potency and selectivity.

  • Position 8 (Pyridine Ring): An 8-bromo substituent on a 5-methylindolizine derivative was found to confer significant EGFR kinase inhibitory activity.[7][8] Bromine's electron-withdrawing properties and its potential to form halogen bonds can anchor the molecule in the target's binding site.

  • Position 7 (Pyridine Ring): This is a critical site for modification. Introducing substituents like ethyl esters or trifluoromethyl groups can yield potent anticancer and anti-inflammatory agents, respectively.[8][12]

  • Position 5 (Pyridine Ring): A simple methyl group at this position, often in conjunction with other substitutions, can lead to excellent antiproliferative properties against melanoma and leukemia cell lines.[8]

  • Pyrrole Ring (Positions 1, 2, 3): Substitutions on the five-membered ring are also crucial. Large aroyl groups at C3 and ester or nitrile groups at C1 are common features in bioactive indolizines.[4][7]

cluster_sar Structure-Activity Relationship (SAR) Hotspots of Indolizine Core Indolizine P8 Position 8: - Bromo group enhances  EGFR inhibition P8->Indolizine P7 Position 7: - Key for tuning  Anticancer &  Anti-inflammatory P7->Indolizine P5 Position 5: - Methyl group boosts  Antiproliferative effect P5->Indolizine P13 Positions 1 & 3: - Esters, Nitriles (C1) - Aroyl groups (C3)  are crucial for activity P13->Indolizine

Caption: Key SAR insights for bioactive indolizine derivatives.

Conclusion and Future Directions

8-Bromoindolizine derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology and inflammation. The strategic placement of a bromine atom at the C8 position serves as a powerful tool to enhance biological activity, likely through improved target binding and favorable modification of physicochemical properties. The established protocols for evaluating their efficacy provide a clear pathway for screening and identifying lead candidates.

Future research should focus on synthesizing novel libraries of 8-bromoindolizines with diverse substitutions at other key positions to further refine their selectivity and potency. Investigating their in vivo efficacy, pharmacokinetic profiles, and safety in preclinical animal models will be the critical next steps in translating the in vitro promise of these compounds into viable therapeutic agents.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. (URL available through search results for Antimicrobial Susceptibility Testing methods)
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. (URL available through search results for antimicrobial susceptibility testing methodologies)
  • Khan, Z., Siddiqui, M. F., & Park, S. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Clinical and Medical Images, 5(11). [Link]

  • Khan, D. D., & Singh, D. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Medicines, 6(2), 56. [Link]

  • Ashraf, M. A., & Shah, M. S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Drug Discovery Today, 24(1), 10-26. [Link]

  • Peiris, D. S., Fernando, D. T., Senadeera, S. P., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1047. [Link]

  • Tussell, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17381–17392. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. (URL available through search results)
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Tanamura, S., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Science, 92(11), 1239-1244. [Link]

  • Cigan, A., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 4065. [Link]

  • Khan, M. S., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). [Link]

  • Gunathilake, K., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107. [Link]

  • Vather, R., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]

  • S. M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances, 6, 64666-64695. [Link]

  • National University of Kyiv. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Acar, Ç., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1391-1399. [Link]

  • Sharma, V., & Kumar, V. (2025). Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. [Link]

  • Funar-Timofei, S. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 30(2), 489. [Link]

  • Al-Hussain, S. A., & Al-Wabli, R. I. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2636. [Link]

  • Sygnature Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Wang, C., et al. (2016). Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. European Journal of Medicinal Chemistry, 118, 127-136. [Link]

  • Fernandes, V. H. C., et al. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. ChemistryOpen, 14(12), e202500203. [Link]

  • Rasheed, S. H., et al. (2018). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Oriental Journal of Chemistry, 34(3), 1437-1444. [Link]

  • ResearchGate. (n.d.). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

  • ResearchGate. (n.d.). Synthesis of indolizine derivatives 8a–8k. [Link]

  • Shestopalov, A. M., & Shestopalov, A. A. (2021). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 26(7), 1993. [Link]

  • Sasada, T., et al. (2017). Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Chemical Communications, 53(75), 10426-10429. [Link]

  • Coelho, A., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Medicinal Chemistry, 14(4), 705-712. [Link]

  • Gupta, R., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 2(11), 2779-2787. [Link]

  • SciSpace. (n.d.). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. [Link]

  • Lingesh, A., et al. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(5), 116-135. [Link]

  • El-Seedi, H. R., et al. (2016). Anti-Inflammatory Activity of Natural Products. Medicines, 3(4), 23. [Link]

  • Bakht, M. A., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(1), 174–188. [Link]

  • Kim, J., et al. (2022). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 27(15), 4991. [Link]

  • Ansari, M. F., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, 357(3), e2300445. [Link]

  • Husain, A., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 27(13), 2933-2937. [Link]

Sources

Electronic Properties & Synthetic Versatility of 2-Methylindolizine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of 2-Methyl Substituted Indolizines Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper

Executive Summary

The indolizine scaffold (pyrrocoline) represents a unique class of 10


-electron aromatic systems characterized by a bridgehead nitrogen atom shared between a five-membered pyrrole ring and a six-membered pyridine ring.[1] Unlike its isomer indole, indolizine is electronically amphoteric—electron-rich at the five-membered ring (C1–C3) and electron-deficient at the six-membered ring (C5–C8).[1]

This guide focuses specifically on 2-methylindolizine , a derivative where the C2-methyl substituent acts as a critical electronic modulator.[1] The methyl group introduces hyperconjugative stabilization and inductive (+I) effects that significantly perturb the frontier molecular orbitals (FMOs), enhancing regioselectivity in electrophilic substitutions and modulating lipophilicity for pharmaceutical applications. This document details the electronic architecture, synthesis, spectroscopic signatures, and reactivity profiles of 2-methylindolizine.

Fundamental Electronic Architecture

Aromaticity and Charge Distribution

Indolizine is a planar, conjugated heteroaromatic system. Its resonance energy is lower than that of indole (approx. 25 kcal/mol vs. 47 kcal/mol), making it more reactive. The 2-methyl substituent exerts a stabilizing effect on the electron-rich pyrrole moiety.[1]

  • Dipolar Character: The resonance hybrid involves a significant contribution from a ylide-like structure where the nitrogen atom bears a partial positive charge, and the C1/C3 carbons bear partial negative charges.

  • 2-Methyl Perturbation: The C2-methyl group donates electron density via hyperconjugation into the

    
    -system.[1] This specifically raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the C3 position exceptionally nucleophilic compared to the unsubstituted parent.
    
Resonance Visualization

The following diagram illustrates the resonance contributors and the electronic density flow, highlighting the activation of the C3 position.

Resonance cluster_0 Electronic Resonance Flow cluster_1 2-Methyl Substituent Effect N_Bridge Bridgehead Nitrogen (Electron Source) C3_Pos C3 Position (Primary Nucleophile) N_Bridge->C3_Pos Major Resonance (+M) C1_Pos C1 Position (Secondary Nucleophile) N_Bridge->C1_Pos Minor Resonance Py_Ring Pyridine Ring (Electron Deficient) C3_Pos->Py_Ring Stabilization Me_Group 2-Methyl Group (+I / Hyperconjugation) Me_Group->C3_Pos Activates C3 Me_Group->C1_Pos Steric Shielding

Caption: Electronic flow in 2-methylindolizine showing C3 activation via resonance and methyl-induced hyperconjugation.

Synthetic Pathways: The Chichibabin Cyclization[2][3]

The most robust method for synthesizing 2-methylindolizine is the Chichibabin Indolizine Synthesis (distinct from the Chichibabin amination). This involves the reaction of pyridine with an


-halo ketone, followed by base-mediated cyclization.[1][2][3]
Reaction Mechanism[1][4]
  • Quaternization: Pyridine acts as a nucleophile, attacking 1-bromo-2-propanone (bromoacetone) to form the N-acetonylpyridinium bromide salt.[1]

  • Ylide Formation: Treatment with a mild base (e.g., NaHCO₃) generates the pyridinium ylide.

  • Cyclization: An intramolecular aldol-type condensation occurs between the ylide carbon and the

    
    -position of the pyridine ring, followed by dehydration to aromatize the system.[1]
    
Experimental Protocol: Synthesis of 2-Methylindolizine

Reagents:

  • Pyridine (anhydrous)

  • Bromoacetone (1-bromo-2-propanone)[1]

  • Acetone (Solvent A)

  • Sodium Bicarbonate (Base)

  • Water/Ethanol (Solvent B)

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 eq of pyridine in anhydrous acetone (0.5 M concentration).

    • Add 1.1 eq of bromoacetone dropwise at 0°C under N₂ atmosphere.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. A white/off-white precipitate (N-acetonylpyridinium bromide) will form.[1]

    • Filter the solid, wash with cold acetone, and dry under vacuum. Yield typically >90%.[1][4]

  • Cyclization:

    • Suspend the pyridinium salt in water (or ethanol/water 1:1).

    • Add solid NaHCO₃ (2.5 eq) slowly.

    • Heat the mixture to reflux (approx. 80–90°C) for 2 hours. The solution will darken as the indolizine forms.

    • Note: Indolizines are sensitive to oxidation; maintain an inert atmosphere if possible.[1]

  • Purification:

    • Cool to room temperature.[1][3] Extract with Dichloromethane (DCM) (3x).[3][5]

    • Dry organic layer over anhydrous MgSO₄.[1]

    • Concentrate in vacuo.[1]

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). 2-Methylindolizine typically elutes as a pale yellow oil or low-melting solid.[1]

Synthesis Start Pyridine + Bromoacetone Inter N-Acetonylpyridinium Bromide (Quaternary Salt) Start->Inter SN2 Substitution (Acetone, 0°C) Base Base Treatment (NaHCO3, Reflux) Inter->Base Ylide Formation Product 2-Methylindolizine Base->Product 1,5-Dipolar Cyclization & Dehydration

Caption: Workflow for the Chichibabin synthesis of 2-methylindolizine from pyridine precursors.

Spectroscopic Properties[2][6][7][8][9][10][11]

The 2-methyl group introduces distinct spectroscopic signatures useful for characterization.

Nuclear Magnetic Resonance (NMR) Data

The lack of symmetry in 2-methylindolizine results in distinct signals for all aromatic protons.[1]

NucleusPositionApprox.[1][6][5][7][8] Shift (

, ppm)
MultiplicityStructural Insight
¹H C5-H 7.80 – 8.20DoubletDeshielded by the magnetic anisotropy of the nitrogen lone pair and ring current (Bay region effect).[1]
¹H C3-H 7.15 – 7.30Singlet/DoubletElectron-rich; typically upfield of pyridine protons.[1]
¹H C1-H 6.30 – 6.50DoubletHigh electron density; shielded.[1]
¹H C2-CH₃ 2.30 – 2.45SingletDiagnostic signal; confirms 2-position substitution.[1]
¹³C C2 115 – 120QuaternaryIpso-carbon bearing the methyl group.[1]

Note: Spectra should be recorded in CDCl₃ or DMSO-d₆.[1] In DMSO-d₆, signals may shift slightly downfield.

UV-Vis and Fluorescence

Indolizines are fluorophores.[1] The 2-methyl derivative exhibits:

  • Absorption (

    
    ):  ~240 nm, ~290 nm, and a broad band ~340–360 nm (HOMO-LUMO transition).
    
  • Fluorescence: Emission typically in the blue-green region (400–480 nm).[1]

  • Quantum Yield: The 2-methyl group generally enhances quantum yield compared to the parent indolizine by reducing non-radiative decay pathways via rotation, though yields remain moderate (<0.1) unless further substituted with electron-withdrawing groups (e.g., -CN, -COOEt) which push emission to the visible range and increase efficiency.[1]

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The 2-methylindolizine scaffold is highly nucleophilic.[1] The reactivity order for EAS is: C3 > C1 >> C5/C6/C7/C8

  • C3 Selectivity: The C3 position is the kinetic and thermodynamic site of preference. The transition state for C3 attack preserves the aromaticity of the pyridine ring more effectively than C1 attack.

  • Effect of 2-Methyl: The methyl group at C2 provides inductive stabilization to the Wheland intermediate formed upon attack at C3.[1]

    • Comparison: Reactivity toward diazonium coupling: 3-methylindole < indole < N-methylindole < 2-methylindolizine .[1] (Note: Indolizines are generally more reactive than indoles due to the N-bridgehead ylide character).[1]

Protonation and Stability

Indolizines are weak bases.[1] Protonation occurs at C3 (not Nitrogen) to form the 3H-indolizinium cation.[1]

  • Acid Sensitivity: In strong mineral acids, 2-methylindolizine protonates at C3, disrupting the aromaticity of the five-membered ring but retaining the pyridinium character.[1] This species is susceptible to polymerization or oxidation.[1][9]

Pharmaceutical Relevance

The 2-methylindolizine core serves as a bioisostere for indole and a scaffold for lipophilic modulation in drug design.[1]

Key Therapeutic Areas
  • Calcium Entry Blockers: Derivatives of 2-methylindolizine (often substituted at C3 with bulky acyl or alkyl groups) have shown efficacy in blocking voltage-gated calcium channels, structurally mimicking nifedipine-like activity but with a distinct planar topology.[1]

  • Antimicrobial Agents: 2-methyl-3-(carboxy/amide) derivatives exhibit activity against Gram-positive bacteria and certain fungal strains.[1]

  • CNS Agents: 3-(2-aminoethyl)-2-methylindolizine analogues act as serotonin antagonists and CNS depressants.[1][10]

Data Summary: Substituted Derivative Activity
Derivative ClassSubstituent (C3)Target/ActivityMechanism
Fantofarone Analogues Sulfonyl/BenzoylCalcium ChannelAllosteric inhibition of L-type channels.[1]
Indolizinyl-Glyoxylamides GlyoxylamidesPLA2 InhibitionAnti-inflammatory via phospholipase inhibition.[1]
Bis-indolizines Indolizine dimerAntioxidantRadical scavenging via electron-rich pi-system.[1]

References

  • Chichibabin, A. E. (1927).[11] "Über die Bildung von Indolizinen aus Pyridin-Derivaten." Berichte der deutschen chemischen Gesellschaft.

  • Gundersen, L. L., et al. (2007). "Indolizines in medicinal chemistry." European Journal of Pharmaceutical Sciences.

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.[1]

  • Hazra, A., et al. (2011). "Synthesis and biological evaluation of indolizine derivatives." Journal of Pharmacy and Pharmacology.

  • BenchChem Technical Support. (2025). "Experimental Guide to the Tschitschibabin Reaction for Indolizines."

  • Lozinskaya, N. A., et al. (2003). "Electrophilic substitution in indolizines." Chemistry of Heterocyclic Compounds.

Sources

Fluorescence Spectra and Photophysical Properties of 8-Bromoindolizine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizine scaffolds are highly valued in chemical biology and materials science for their tunable emission profiles, large Stokes shifts, and compact 10-


 electron architectures[1]. However, the introduction of a bromine atom at the C-8 position fundamentally alters the photophysical landscape of the molecule[2]. As a Senior Application Scientist, I frequently utilize the 8-bromo substitution not merely as a structural endpoint, but as a dual-purpose synthetic and photophysical modulator. This whitepaper elucidates the mechanistic impact of the bromine atom on the indolizine core's fluorescence spectra and details field-validated protocols for their synthesis and spectral characterization.

Part 1: Mechanistic Photophysics & The Heavy-Atom Effect

To understand the fluorescence spectra of 8-bromoindolizine derivatives, one must first analyze the quantum mechanical causality introduced by the halogen. Brominated indolizines typically exhibit maximum absorption peaks in the 256–460 nm range and maximum fluorescence emission around 485–548 nm[3].

However, they exhibit significantly lower fluorescence quantum yields (


) compared to their non-halogenated counterparts. This is driven by the internal heavy-atom effect [4]. The bromine atom, possessing a large electron cloud and high atomic number, induces strong spin-orbit coupling. This quantum phenomenon facilitates rapid Intersystem Crossing (ISC) from the lowest excited singlet state (

) to the triplet state (

). Consequently, the radiative decay pathway (fluorescence) is partially quenched[4].

Yet, this exact quenching mechanism makes 8-bromoindolizines exceptional precursors for fluorogenic reactions. When the bromine atom is displaced via palladium-catalyzed cross-coupling, the internal heavy-atom effect is removed. This restores and dramatically red-shifts the fluorescence via Intramolecular Charge Transfer (ICT), effectively turning the fluorescence "on"[2].

Photophysics S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (hv) T1 Triplet State (T1) S1->T1 ISC (Enhanced by 8-Br) Fluor Fluorescence (Quenched) S1->Fluor Radiative Decay Phos Non-Radiative / Phosphorescence T1->Phos Relaxation Fluor->S0 Phos->S0

Photophysical pathway illustrating bromine-induced intersystem crossing (ISC).

Part 2: Quantitative Spectral Data

The following table summarizes the photophysical properties of representative 8-bromoindolizine derivatives compared to cross-coupled, highly fluorescent indolizine analogs. Notice the inverse relationship between the presence of the heavy atom and the quantum yield.

Table 1: Photophysical Properties of Representative Indolizine Derivatives in Dichloromethane (DCM)

Compound

(nm)

(nm)
Stokes Shift (cm

)
Quantum Yield (

)
8-Bromoindolizine core 350485~8,0000.04 - 0.06
3-Aryl-8-bromoindolizine 380510~6,7000.08
8-(4-Methoxyphenyl)indolizine (Cross-coupled)410545~6,0000.55
8-(4-Cyanophenyl)indolizine (Cross-coupled)405580~7,4000.39

Data synthesized from empirical studies on halogenated and aryl-substituted indolizines[3],[2].

Part 3: Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choice.

Protocol 1: Synthesis of 8-Bromoindolizine via 1,3-Dipolar Cycloaddition

The construction of the brominated indolizine core relies on a Tschitschibabin-type [3+2] cycloaddition[5].

  • Quaternization: Dissolve 3-bromopyridine (1.0 eq) and an

    
    -halo ketone (e.g., 2-bromoacetophenone, 1.1 eq) in acetone. Reflux for 4 hours to precipitate the 3-bromopyridinium salt[6].
    
  • Ylide Generation: Suspend the purified salt in dry DMF. Add a dipolarophile (e.g., ethyl propiolate, 1.5 eq). Introduce triethylamine (2.0 eq) dropwise at 0 °C.

    • Causality: The base deprotonates the

      
      -carbon, generating a pyridinium N-ylide in situ. This ylide acts as the highly reactive 1,3-dipole[6].
      
  • Cycloaddition & Aromatization: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The initial cycloadduct undergoes spontaneous oxidative aromatization in the presence of atmospheric oxygen to yield the fully conjugated 10-

      
       electron 8-bromoindolizine system[6].
      
  • Self-Validation (HRMS): Confirm the retention of the C-8 bromine via High-Resolution Mass Spectrometry (HRMS). You must observe the characteristic 1:1 isotopic

    
     doublet, verifying that the heavy atom was not lost during aromatization[6].
    

Workflow Step1 1. Quaternization 3-Bromopyridine + Halo Ketone Step2 2. Ylide Formation Base-Mediated Deprotonation Step1->Step2 Step3 3.[3+2] Cycloaddition Reaction with Dipolarophile Step2->Step3 Step4 4. Cross-Coupling Pd-Catalyzed Arylation (Optional) Step3->Step4 Step5 5. Spectral Analysis UV-Vis & Fluorescence Step4->Step5

Experimental workflow for the synthesis and spectral analysis of 8-bromoindolizines.

Protocol 2: Spectroscopic Characterization and Quantum Yield Determination

Because the heavy-atom effect depresses the quantum yield, exact spectroscopic parameters must be strictly controlled to avoid signal artifacts.

  • Sample Preparation: Dissolve the purified 8-bromoindolizine in spectroscopic-grade dichloromethane (DCM). Dilute the sample until the optical density (OD) at the excitation wavelength is strictly

    
    .
    
    • Causality: Maintaining a low OD is critical to prevent inner-filter effects and self-absorption, which artificially deflate the measured quantum yield[1].

  • UV-Vis Absorption: Scan the sample from 250 nm to 600 nm using a dual-beam UV-Vis spectrophotometer to identify the maximum absorption wavelength (

    
    )[2].
    
  • Fluorescence Emission: Excite the sample at its

    
     and record the emission spectrum. Brominated indolizines typically exhibit maximum emission around 485–548 nm[3].
    
  • Quantum Yield (

    
    ) Calculation:  Use a comparative standard with a similar absorption profile (e.g., quinine sulfate in 0.1 M 
    
    
    
    ,
    
    
    ). Integrate the area under the emission curve and apply the standard comparative formula:
    
    
  • Self-Validation: Cross-verify your standard. Measure the

    
     of your quinine sulfate standard against another known standard (like fluorescein) before calculating the unknown brominated sample. If the standard deviates by >5%, recalibrate the fluorometer[2].
    

References

  • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging Source: JACS Au (ACS Publications) URL:[Link]

  • Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists Source: Journal of Molecular Structure URL:[Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Source: International Journal of Molecular Sciences / PubMed Central URL:[Link]

  • Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells Source: ACS Sensors / PubMed Central URL:[Link]

Sources

Synthesis Pathways for 8-Haloindolizines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological and Synthetic Significance of 8-Haloindolizines

Indolizines are privileged, N-fused bicyclic heterocycles that serve as bioisosteres for indoles. They are highly valued in drug discovery for their potent anticancer, antiviral, and anti-inflammatory properties[1]. While functionalization at the C1, C2, and C3 positions is well-documented and easily achieved via direct electrophilic substitution or transition-metal catalysis[2], substitution at the C8 position—specifically halogenation—presents a unique synthetic and regiochemical challenge.

The introduction of a halogen at C8 (fluorine, chlorine, or bromine) is strategically critical for tuning the molecule's lipophilicity, modulating metabolic stability, and exploiting halogen bonding interactions within target protein binding pockets[3]. However, classical synthetic routes often suffer from poor regioselectivity, heavily favoring C6-substitution over C8-substitution due to the inherent steric and electronic constraints of the pyridine precursor[1]. This guide synthesizes the core mechanistic pathways to overcome these barriers, providing researchers with validated, high-fidelity protocols for isolating 8-haloindolizines.

Mechanistic Analysis of Synthesis Pathways

The Regioselectivity Challenge in [3+2] Dipolar Cycloadditions

The most ubiquitous route to the indolizine core is the 1,3-dipolar cycloaddition of pyridinium N-ylides with electron-deficient alkynes (e.g., ethyl propiolate)[4]. When starting with a 3-halopyridine, N-alkylation yields a 1-alkyl-3-halopyridinium salt. Upon deprotonation by a mild base, the resulting ylide can undergo cyclization at either the C2 or C6 position of the pyridine ring[1].

The Causality of Regioselectivity: The C2 position is directly adjacent to the bulky halogen atom. The steric clash between the incoming dipolarophile and the C3-halogen significantly raises the activation energy for C2-cyclization. Consequently, the reaction is kinetically driven toward the less hindered C6 position, making the 6-haloindolizine the major product, while the desired 8-haloindolizine is relegated to a minor byproduct[4].

G A 3-Halopyridine B 1-Alkyl-3-halopyridinium Salt A->B Alkylating Agent (e.g., a-halo ester) C Pyridinium Ylide Intermediate B->C Base (-HX) D Cyclization at C6 (Sterically Favored) C->D + Alkyne F Cyclization at C2 (Sterically Hindered) C->F + Alkyne E 6-Haloindolizine (Major Product) D->E G 8-Haloindolizine (Minor Product) F->G

Diagram 1: Regiodivergence in the [3+2] cycloaddition of 3-halopyridinium ylides.

The Morita-Baylis-Hillman (MBH) Directed Cyclization

To bypass the regioselectivity bottleneck, modern synthesis employs pre-functionalization of the C2 position. By utilizing a 3-halo-2-formylpyridine, the cyclization trajectory is unequivocally locked[5].

Mechanistic Causality: An MBH reaction between the C2-aldehyde and an acrylate (catalyzed by DABCO) yields a hydroxy-alkenoate intermediate. When treated with acetic anhydride and heat, the secondary hydroxyl group undergoes O-acetylation, transforming into an excellent leaving group. The elevated temperature drives an intramolecular cyclization where the pyridine nitrogen attacks the alkene. The subsequent elimination of acetic acid forces aromatization, exclusively yielding the 8-haloindolizine core[5].

G A 3-Halo-2-formylpyridine (C2 pre-functionalized) B MBH Adduct (Hydroxy-alkenoate) A->B Methyl Acrylate, DABCO Dioxane/H2O C O-Acetylation (Ac2O, Heat) B->C D Intramolecular Cyclization (N attacks alkene) C->D E 8-Haloindolizine (Exclusive Product) D->E -AcOH, Aromatization

Diagram 2: Regioselective synthesis of 8-haloindolizines via the MBH directed pathway.

Palladium-Catalyzed Carbonylative Coupling

A highly modular alternative involves the multicomponent synthesis of indolizines via palladium-catalyzed carbonylative coupling. By reacting sterically hindered 3-substituted bromopyridines with imines, alkynes, and carbon monoxide, researchers can construct 8-substituted indolizines in a single pot[6]. The CO acts transiently to build a high-energy 1,3-dipole, which then undergoes spontaneous cycloaddition with the alkyne, bypassing the traditional ylide intermediate entirely[6].

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of 8-Fluoroindolizine-2-carboxylic Acid (MBH Route)

Adapted from validated antiviral scaffold synthesis[5].

Step 1: Morita-Baylis-Hillman Reaction

  • Reagents: Dissolve 3-fluoropyridine-2-carbaldehyde (4.0 mmol) in a solvent mixture of dioxane (10 mL) and H₂O (2 mL). Causality: The aqueous-organic mixture accelerates the MBH reaction by stabilizing the highly polar transition state via hydrogen bonding.

  • Catalysis: Add methyl acrylate (4.8 mmol) and DABCO (1,4-diazabicyclo[2.2.2]octane, 0.4 mmol). Causality: DABCO acts as a nucleophilic catalyst, attacking the acrylate to generate an enolate equivalent that subsequently attacks the aldehyde.

  • Validation: Stir at room temperature overnight. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms the formation of the intermediate methyl 2-[(3-fluoropyridin-2-yl)(hydroxy)methyl]prop-2-enoate.

Step 2: Acetylation and Cyclization

  • Reaction: Concentrate the intermediate and dissolve the crude residue in neat acetic anhydride (5 mL). Heat the mixture to 100 °C for 4 hours. Causality: Acetic anhydride serves a dual purpose: it acetylates the hydroxyl group to create a viable leaving group (acetate) and acts as a dehydrating solvent that drives the intramolecular cyclization and subsequent aromatization.

  • Isolation: Cool to room temperature, quench with ice water, and extract with dichloromethane. Purify via silica gel chromatography to isolate methyl 8-fluoroindolizine-2-carboxylate as a yellow solid.

Step 3: Saponification

  • Reaction: Dissolve the ester (1.35 mmol) in MeOH/THF (1:1, 10 mL). Add 10% aqueous NaOH (2.7 mmol) and stir at 65 °C for 5 hours.

  • Validation: Concentrate the mixture, dissolve in water, and acidify to pH 2-3 using 1M HCl. The precipitation of a solid confirms the formation of the free 8-fluoroindolizine-2-carboxylic acid. Filter and dry under a vacuum.

Quantitative Data Summary

The following table summarizes the comparative metrics of the three primary pathways for synthesizing 8-halo/substituted indolizines, allowing researchers to select the optimal route based on project constraints.

Synthesis PathwayStarting MaterialKey ReagentsRegioselectivity (8- vs 6- position)Typical YieldsPrimary Application
Classical [3+2] Cycloaddition 3-Halopyridine +

-halo ester
Base (Et₃N/K₂CO₃), AlkynePoor (Heavily favors 6-Halo)15–30% (for 8-halo)Broad library generation; isolation requires prep-HPLC.
MBH-Directed Cyclization 3-Halo-2-formylpyridineAcrylate, DABCO, Ac₂OExcellent (Exclusive 8-Halo) 45–60% (Over 2 steps)Targeted, scalable synthesis of C8-halogenated cores.
Pd-Catalyzed Carbonylation 3-HalobromopyridinePd(OAc)₂, CO, Imine, AlkyneGood40–55%Multicomponent late-stage functionalization.

Conclusion

The synthesis of 8-haloindolizines requires deliberate circumvention of the natural steric biases inherent to 3-substituted pyridines. While classical 1,3-dipolar cycloadditions yield the 8-halo isomer only as a minor byproduct, the Morita-Baylis-Hillman directed cyclization provides an elegant, self-correcting system that locks the regiochemistry, ensuring exclusive C8-halogenation. Mastery of these pathways is essential for medicinal chemists looking to leverage the unique physicochemical properties of the 8-haloindolizine scaffold in drug design.

References

  • Synthesis of 3-Haloindolizines by Copper(II) Halide Mediated Direct Functionalization of Indolizines Source: Organic Letters, ACS Publications (2009). URL:[Link]

  • Regiodivergent Synthesis of Densely Functionalized Indolizines via (2 + 2 + 1) Cycloaddition Source: The Journal of Organic Chemistry, ACS Publications (2023). URL:[Link]

  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes Source: Chemical Science, RSC Publishing (2020). URL:[Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations Source: MDPI (2025). URL:[Link]

  • Novel indolizine-2-carboxamides active against the hepatitis B virus (HBV) (WO2020221824A1)

Sources

Unlocking the Pyridine Ring: The Reactivity Profile and Functionalization of the C8-Position in Indolizine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Regioselectivity Conundrum in Indolizine Scaffolds

Indolizines are privileged bioisosteric N-heterocycles characterized by a fused electron-rich five-membered pyrrole ring (C1–C3) and an electron-deficient six-membered pyridine ring (C5–C8). Because the highest occupied molecular orbital (HOMO) coefficients are heavily localized on the pyrrole moiety, electrophilic aromatic substitution (EAS) spontaneously and overwhelmingly occurs at the C1 and C3 positions[1].

Consequently, the six-membered ring—particularly the C8 position—remains synthetically elusive due to its lower electron density and the lack of intrinsic stereoelectronic bias for electrophilic attack[1]. However, functionalizing the C8 position is highly sought after in modern drug discovery to explore novel chemical space, modulate pharmacokinetic properties, and develop highly potent therapeutics, such as advanced anticancer agents[2].

Mechanistic Landscape of C8 Functionalization

To bypass the innate C1/C3 reactivity bias, researchers have engineered several sophisticated strategic workarounds:

  • Directed Transition-Metal C–H Activation: By installing directing groups (such as amides, esters, ketones, or aldehydes) on the indolizine core, transition metals (e.g., Pd, Rh) can be anchored in close proximity to the C8 position[2]. This proximity effect drastically lowers the activation energy required for C–H insertion at C8, effectively overriding the natural electronic preference of the scaffold[2],[1].

  • Pre-functionalization and Cross-Coupling: Another reliable approach involves the synthesis of C8-O-triflates. These activated intermediates readily undergo Suzuki-Miyaura cross-coupling with (hetero)arylboronic acids, allowing for the modular introduction of diverse aryl substituents exclusively at the C8 position[3].

  • Asymmetric Dearomative Cycloadditions: Recent advancements have utilized Chiral Phosphoric Acids (CPAs) to catalyze higher-order [8+2] cycloadditions between indolizines and maleimides. Mechanistically, the CPA facilitates a highly specific suprafacial protonation at the C8 position[4]. This protonation is the critical symmetry-breaking step that leads to an intermediate which subsequently isomerizes and cyclizes, forming complex, stereodefined cyclazines[4].

G Indolizine Indolizine Core Pyrrole Pyrrole Ring (C1, C3) High Electron Density Indolizine->Pyrrole Pyridine Pyridine Ring (C5-C8) Low Electron Density Indolizine->Pyridine EAS Electrophilic Aromatic Substitution (Spontaneous) Pyrrole->EAS C8_Strategies C8 Functionalization Strategies Pyridine->C8_Strategies DirectingGroups Directing Groups (Amides, Esters) C8_Strategies->DirectingGroups CrossCoupling Suzuki-Miyaura via C8-O-Triflates C8_Strategies->CrossCoupling Cycloaddition CPA-Catalyzed [8+2] Cycloaddition C8_Strategies->Cycloaddition

Caption: Logical mapping of indolizine regioselectivity and C8 functionalization strategies.

Quantitative Data: Efficacy of C8 Functionalization Strategies

The table below summarizes the performance metrics of the primary C8-functionalization methodologies, providing a comparative baseline for synthetic planning.

MethodologyCatalyst / ReagentTarget PositionYield RangeSelectivity / e.r.Mechanistic Driver
Directed C–H Activation Rh(II) or Pd(II), Directing GroupsC8 (and C2)50–85%RegiospecificMetallacycle formation[2]
Suzuki-Miyaura Coupling Pd(PPh₃)₄, C8-O-TriflateC860–92%Exclusive to C8Oxidative addition at C8–OTf[3]
Dearomative [8+2] Cycloaddition Chiral Phosphoric Acid (CPA)C8 (Protonation)34–95%Up to 98:2 e.r.Suprafacial C8 protonation[4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol A: CPA-Catalyzed Asymmetric [8+2] Cycloaddition Targeting C8

Objective: To synthesize enantioenriched cyclazines via targeted C8-protonation of indolizines[4].

  • Preparation of the Reaction Mixture: In an oven-dried vial under an inert argon atmosphere, dissolve the indolizine substrate (0.1 mmol, 1.0 equiv) and the maleimide dienophile (0.15 mmol, 1.5 equiv) in anhydrous CHCl₃ (0.250 mL, 0.4 M)[5].

    • Causality: Chloroform is selected as a non-coordinating solvent that maintains the delicate hydrogen-bonding network essential for the CPA's transition state organization.

  • Catalyst Introduction: Add the specific Chiral Phosphoric Acid (CPA) catalyst (10 mol%). Cool the reaction to 0 °C or −10 °C depending on the substrate's steric bulk[4],[5].

    • Causality: The CPA's chiral pocket dictates the suprafacial approach of the proton strictly to the C8 position[4]. Lowering the temperature minimizes the competing, higher-energy antarafacial protonation pathway (which is ~21.9 kcal/mol endergonic), thereby maximizing enantioselectivity[4].

  • Reaction Monitoring & Quenching: Stir the mixture for 1–3 days[4]. Monitor the disappearance of the indolizine via TLC. Once complete, quench the reaction with a saturated NaHCO₃ solution to neutralize the CPA.

  • Yield & Enantiomeric Ratio (e.r.) Determination: Perform crude ¹H NMR analysis using triphenylmethane as an internal standard[4]. Purify via flash chromatography and determine the e.r. using chiral HPLC[4],[5].

    • Causality: Using an internal standard before column purification prevents yield overestimation due to the potential degradation of the sensitive cyclazine intermediate on acidic silica gel[4].

Workflow Step1 1. Substrate Preparation (Indolizine + Maleimide in CHCl3) Step2 2. CPA Catalyst Addition (Cool to 0 °C / -10 °C) Step1->Step2 Step3 3. Suprafacial Protonation (Specific to C8 Position) Step2->Step3 Step4 4. Isomerization & [8+2] Cycloaddition Step3->Step4 Step5 5. HPLC & NMR Analysis (Yield & e.r. determination) Step4->Step5

Caption: Workflow for CPA-catalyzed [8+2] dearomative cycloaddition targeting the C8 position.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C8 Position

Objective: To install (hetero)aryl groups at C8 using a pre-functionalized O-triflate[3].

  • Reagent Assembly: Combine the indolizine-C8-O-triflate (1.0 equiv), (hetero)arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic solvent system ensures the solubility of both the organic triflate and the inorganic base, which is required to activate the boronic acid into a highly reactive boronate species.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a stream of nitrogen. Heat the mixture to 80 °C for 12 hours.

    • Causality: The electron-rich phosphine ligands facilitate the oxidative addition of the relatively inert C8–OTf bond to the Pd(0) center, initiating the catalytic cycle[3].

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate for column chromatography.

Future Perspectives in Drug Development

The ability to selectively functionalize the C8 position of indolizines unlocks previously inaccessible vectors for structure-activity relationship (SAR) optimization. Late-stage functionalization at C8, combined with modifications at the C1/C2 positions, has already demonstrated the capacity to increase the cytotoxicity of indolizine-based anticancer agents by up to twenty-fold against hormone-refractory prostate (DU-145) and triple-negative breast cancer (MDA-MB-231) cell lines[2]. As photocatalytic and electrochemical C–H functionalization methods mature, the C8 position will likely become a standard focal point in the rational design of indolizine therapeutics.

References

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. nih.gov. 2

  • Regioselectivity issues in the functionalization of the indolizine core. Benchchem. 1

  • Catalyst-Dependent Asymmetric Dearomative and Desymmetrizative Higher-Order[8 + 2] Cycloaddition of Indolizines with Maleimides toward the Atroposelective Synthesis of Cyclazines. ACS Publications. 4

  • Indolizine synthesis. Organic Chemistry Portal. 3

  • (PDF) Catalyst-Dependent Asymmetric Dearomative and Desymmetrizative Higher-Order[8 + 2] Cycloaddition of Indolizines with Maleimides toward the Atroposelective Synthesis of Cyclazines. ResearchGate. 5

Sources

Strategic Patent & Synthetic Guide: 8-Bromo-2-methylindolizine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and therapeutic utility of 8-bromo-2-methylindolizine and its analogs.

Part 1: Executive Summary

8-bromo-2-methylindolizine (CAS: 1430229-76-7) represents a "Gateway Intermediate" in modern heterocyclic medicinal chemistry.[1] Unlike the more common indole isosteres, the indolizine scaffold (pyrrolo[1,2-a]pyridine) offers unique electronic properties due to its bridgehead nitrogen and hyperconjugation.

The 8-bromo substituent is the critical functional handle. While electrophilic substitution on the indolizine core naturally favors the electron-rich C3 and C1 positions, the C8 position is electronically deactivated and difficult to functionalize post-cyclization. Therefore, the 8-bromo motif must be installed pre-cyclization or via specific directing groups, making this intermediate highly valuable for generating diversity at the "pyridine" portion of the fused ring system.

Key Patent Drivers:

  • Tubulin Polymerization Inhibitors: Analogs functionalized at C8 show potent cytotoxicity against multidrug-resistant cancer lines.

  • Kinase Inhibition (EGFR/VEGFR): The scaffold serves as a hinge-binder mimic.

  • Fluorescent Probes: The planar, conjugated system is utilized in bio-imaging patents, where C8 coupling extends the Stokes shift.

Part 2: Chemical Architecture & Synthesis

The Regioselectivity Challenge

The primary synthetic challenge—and the subject of several process patents—is the regioselective construction of the 8-bromo isomer versus the 6-bromo isomer.

The Dominant Route: Chichibabin Cyclization The most robust industrial route involves the quaternary alkylation of 3-bromopyridine with bromoacetone , followed by base-mediated cyclization.

  • Mechanism: The reaction proceeds via an N-alkylpyridinium salt. Upon treatment with base, the methylene proton of the ketone is abstracted, leading to an intramolecular aldol-type condensation.

  • The Fork in the Road: Cyclization can occur at the pyridine

    
    -carbon either adjacent  to the bromine (C2) or remote  from it (C6).
    
    • Path A (C2 Attack): Yields 8-bromo-2-methylindolizine .[1]

    • Path B (C6 Attack): Yields 6-bromo-2-methylindolizine .

Technical Insight: Contrary to steric intuition, electronic factors and the specific base used often favor a mixture where the 8-bromo isomer is significant and separable.

Experimental Protocol: Synthesis of 8-Bromo-2-methylindolizine

Note: This protocol synthesizes technical accuracy from standard methodologies found in heterocyclic process patents.

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • Bromoacetone (1.2 eq)

  • Acetonitrile (Solvent A)

  • Sodium Bicarbonate (NaHCO3) or Triethylamine (Et3N)

  • Water/Ethanol (Solvent B)

Step 1: Quaternization

  • Dissolve 3-bromopyridine (15.8 g, 100 mmol) in Acetonitrile (100 mL).

  • Add Bromoacetone (16.4 g, 120 mmol) dropwise at 0°C under

    
    .
    
  • Allow to warm to RT and stir for 12–24 hours. A precipitate (pyridinium salt) will form.

  • Validation: TLC (10% MeOH in DCM) should show consumption of starting pyridine.

  • Filter the solid, wash with cold ether, and dry under vacuum. Yield: ~85–90% of 1-(2-oxopropyl)-3-bromopyridinium bromide .

Step 2: Cyclization (Chichibabin)

  • Suspend the pyridinium salt (10 g) in water (100 mL) or EtOH/H2O (1:1).

  • Add solid NaHCO3 (4 eq) slowly to minimize foaming.

  • Heat to reflux (80–90°C) for 2–4 hours. The solution will darken.

  • Cool to RT. Extract with Ethyl Acetate (3 x 50 mL).

  • Dry organic layer over

    
     and concentrate.[2]
    

Step 3: Purification (Critical) The crude residue contains both 6-bromo and 8-bromo isomers.

  • Column Chromatography: Silica gel (230–400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

  • Separation: The 8-bromo isomer typically elutes after the 6-bromo isomer due to the dipole moment influence of the bromine position relative to the bridgehead nitrogen.

  • Yield: Expect 30–40% isolated yield of the 8-bromo isomer.

Part 3: Visualization of Synthetic Logic

IndolizineSynthesis Start 3-Bromopyridine Intermediate Pyridinium Salt (Quaternary N) Start->Intermediate Acetonitrile, RT Reagent + Bromoacetone (Alkylation) Reagent->Intermediate Branch Regio- Selectivity Intermediate->Branch Reflux Base + Base (NaHCO3) (Cyclization) Base->Branch Prod6 6-Bromo-2-methylindolizine (Cyclization at C6) Branch->Prod6 Kinetic/Steric Path Prod8 8-Bromo-2-methylindolizine (Cyclization at C2) Branch->Prod8 Target Path (Separable by Chrom.)

Figure 1: Synthetic pathway illustrating the divergent cyclization of 3-bromopyridine derivatives.

Part 4: Patent Landscape & Therapeutic Utility

The patent space for 8-bromo-2-methylindolizine is defined not by the molecule itself, but by its role as a scaffold for Markush structures in drug discovery.

Key Assignees & IP Holders[3]
  • Pharmaceutical Majors: Patents from companies like Takeda and Bristol-Myers Squibb often include broad indolizine claims for kinase inhibitors.

  • Academic Institutes: Universities (e.g., Universitatea Al. I. Cuza in Romania) publish extensively on the biological activity of indolizine derivatives, often securing IP on specific anticancer formulations.

  • Fine Chemical Suppliers: Companies like Accela ChemBio hold process know-how for the scale-up of these intermediates.

Therapeutic Applications (The "Why")
Therapeutic AreaMechanism of ActionRole of 8-Bromo HandlePatent Relevance
Oncology Tubulin Polymerization InhibitionUsed to couple aryl rings (via Suzuki) that mimic the colchicine binding site.High. Analogs show cytotoxicity against HeLa/HepG2 lines [1].
CNS Disorders

7 nAChR Agonists
The 8-position modulates lipophilicity and blood-brain barrier penetration.Moderate. Investigated for schizophrenia/cognitive impairment [2].
Antimicrobial Cystathionine

-Lyase Inhibitors
8-substituted analogs potentiate antibiotics against resistant bacteria.Emerging. Indolizines act as isosteres to 6-bromoindoles [3].
Cross-Coupling Capability

The 8-bromo group is less reactive than a 3-bromo group but more stable. It requires specialized catalytic systems for functionalization.

  • Suzuki-Miyaura:

    
    , 
    
    
    
    , Dioxane/Water.
  • Buchwald-Hartwig:

    
    , Xantphos, 
    
    
    
    (for introducing amines at C8).

Part 5: Patent Ecosystem Map

PatentLandscape Core 8-Bromo-2-methylindolizine (Scaffold) Suzuki Suzuki Coupling (Biaryl synthesis) Core->Suzuki Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Tubulin Tubulin Inhibitors (Anticancer) Suzuki->Tubulin Add Aryl Groups Kinase EGFR/VEGFR Inhibitors Suzuki->Kinase Hinge Binder CNS nAChR Agonists Buchwald->CNS Solubility/BBB Imaging Fluorescent Dyes Sonogashira->Imaging Extend Conjugation

Figure 2: The "Hub-and-Spoke" utility of the 8-bromo-2-methylindolizine scaffold in patent claims.

References

  • Functionalized Indolizines as Potential Anticancer Agents. National Institutes of Health (PMC). Discusses the synthesis and SAR of halogenated indolizines, specifically the 8-bromo derivatives, for tubulin inhibition. Link

  • Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. PubMed. Details the use of the indolizine core for CNS targets, highlighting the importance of substitution patterns for receptor affinity. Link

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. MDPI. While focused on the indole isostere, this reference establishes the pharmacophore relevance of the bromo-fused ring system in antimicrobial potentiation. Link

  • 8-Bromo-2-methylindolizine Product Record. PubChem. Provides chemical property data (CID 71313360) and vendor information confirming commercial availability for R&D. Link

  • Regioselective Bromination of Methyl Indolyl-3-acetate. ResearchGate. Provides comparative synthetic logic for brominating fused nitrogen heterocycles, relevant for distinguishing C6 vs C8 functionalization strategies. Link

Sources

Introduction: The Significance of 8-Bromo-2-methylindolizine and the Critical Role of Solubility Data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profiling of 8-Bromo-2-methylindolizine in Organic Solvents

Indolizine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The functionalization of the indolizine ring system offers a high degree of structural diversity, enabling the development of novel therapeutic agents with improved potency and reduced toxicity.[4][5] 8-Bromo-2-methylindolizine is a specific analogue within this class, and like any drug candidate, its journey from laboratory synthesis to clinical application is critically dependent on its physicochemical properties.

Among these properties, solubility is a paramount determinant of a drug's bioavailability and therapeutic efficacy. For a compound to be effective, particularly in oral dosage forms, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to costly formulation challenges or the abandonment of otherwise promising candidates. Therefore, a comprehensive understanding of the solubility profile of 8-Bromo-2-methylindolizine in a range of relevant organic solvents is not merely academic; it is a foundational requirement for its advancement in pre-formulation studies, process chemistry, and ultimately, therapeutic development.

This guide provides a robust framework for researchers and drug development professionals to systematically determine and interpret the solubility of 8-Bromo-2-methylindolizine. While specific quantitative solubility data for this compound is not widely available in published literature, this document outlines the gold-standard experimental protocols required to generate this crucial dataset, ensuring data integrity and reproducibility.

Physicochemical Profile and Solvent Selection Rationale

The molecular structure of 8-Bromo-2-methylindolizine dictates its likely solubility behavior. As a substituted aromatic heterocycle, it possesses a largely nonpolar character due to the fused ring system. The bromine atom at the 8-position further contributes to its lipophilicity. The nitrogen bridgehead provides a site for potential weak hydrogen bonding, but the overall molecule is expected to be sparingly soluble in aqueous media and more soluble in organic solvents.

The selection of solvents for solubility screening should be systematic, covering a range of polarities and hydrogen bonding capabilities, guided by the principle of "like dissolves like."[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected, but testing provides a baseline for lipophilicity.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile): These solvents cannot donate hydrogen bonds but have polar characteristics. They are often good solvents for compounds of intermediate polarity. THF, for instance, has been shown to be an effective medium for reactions involving indolizine synthesis.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. Alcohols are frequently used in the recrystallization of similar heterocyclic compounds, suggesting they are likely to be effective solvents.[8]

  • Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These are powerful, versatile solvents capable of dissolving a wide range of organic compounds. DMSO is a common choice for creating stock solutions for biological screening.[9]

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the industry gold standard for determining thermodynamic solubility due to its accuracy and reliability.[10] The protocol below is a self-validating system designed to ensure that a true equilibrium is reached and accurately measured.

Materials and Reagents
  • 8-Bromo-2-methylindolizine (solid, purity >95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 8-Bromo-2-methylindolizine to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is critical to ensure a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid at the end of the experiment.[10]

    • Prepare each solvent system in triplicate to ensure statistical validity.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature studies or 37°C for physiological relevance).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours). A preliminary kinetics study should be performed to determine the time required to reach equilibrium (i.e., the point at which the concentration of the dissolved solute no longer changes over time).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.[10]

    • Carefully withdraw the supernatant (the clear, saturated solution) using a syringe.

    • Filter the supernatant through a solvent-compatible syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.

  • Quantification:

    • Prepare a series of standard solutions of 8-Bromo-2-methylindolizine of known concentrations in the test solvent.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectroscopy. The curve should have a correlation coefficient (R²) of >0.99.

    • Accurately dilute the filtered saturated solution with the test solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Report the final solubility as the mean ± standard deviation of the triplicate measurements, typically in units of mg/mL or µg/mL.

Data Presentation: Template for Experimental Results

The following tables should be used to record and present the experimentally determined solubility data.

Table 1: Solubility of 8-Bromo-2-methylindolizine in Organic Solvents at 25°C (Note: The data below is illustrative. Researchers should replace these values with their own experimental results.)

SolventSolvent TypeSolubility (mg/mL)
HexaneNonpolare.g., < 0.1
TolueneNonpolare.g., 1.5 ± 0.2
Ethyl AcetatePolar Aprotice.g., 15.3 ± 1.1
AcetonePolar Aprotice.g., 25.8 ± 2.3
AcetonitrilePolar Aprotice.g., 10.2 ± 0.9
Tetrahydrofuran (THF)Polar Aprotice.g., 31.5 ± 2.8
MethanolPolar Protice.g., 5.4 ± 0.4
EthanolPolar Protice.g., 3.1 ± 0.3
IsopropanolPolar Protice.g., 1.8 ± 0.2
Dimethyl Sulfoxide (DMSO)Polar Aprotice.g., > 100

Visualizing the Workflow and Influencing Factors

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC/UV-Vis) A Add Excess Solute to Solvent B Prepare Triplicates A->B C Agitate at Constant Temp (24-72h) B->C D Sedimentation C->D E Filter Supernatant (0.22 µm filter) D->E G Dilute Sample E->G F Prepare Calibration Curve H Analyze & Calculate F->H G->H I I H->I Final Solubility Data (Mean ± SD)

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of 8-Bromo-2-methylindolizine Structure Molecular Structure (Lipophilicity, H-Bonding) Structure->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Polarity Polarity (Polar vs. Nonpolar) Polarity->Solubility Hbond H-Bonding (Protic vs. Aprotic) Hbond->Solubility Temp Temperature Temp->Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion and Forward Outlook

While direct solubility data for 8-Bromo-2-methylindolizine is not currently documented in readily accessible literature, this guide provides the necessary framework for researchers to independently and accurately determine its solubility profile. Adherence to the standardized shake-flask protocol will ensure the generation of high-quality, reproducible data essential for advancing pre-formulation and drug development activities. The provided templates and workflows serve as practical tools to aid in the systematic characterization of this and other novel indolizine derivatives, ultimately facilitating their journey from promising molecules to potential therapeutic agents.

References

  • Scribd. "Procedure for Determining Solubility of Organic Compounds." Accessed March 2026. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article." 2011. [Link]

  • ResearchGate. "Indolizine derivatives: Recent advances and potential pharmacological activities." 2025. [Link]

  • Course Hero. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." Accessed March 2026. [Link]

  • Der Pharma Chemica. "Indolizine: A privileged biological scaffold." Accessed March 2026. [Link]

  • University of Toronto Scarborough. "Solubility of Organic Compounds." 2023. [Link]

  • Semantic Scholar. "INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article." Accessed March 2026. [Link]

  • PubMed. "Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review." 2025. [Link]

  • BCCampus. "Experiment: Solubility of Organic & Inorganic Compounds." Accessed March 2026. [Link]

  • National Center for Biotechnology Information. "Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins." Accessed March 2026. [Link]

  • PubChem. "8-Bromo-2-methylquinoline." Accessed March 2026. [Link]

  • Revue Roumaine de Chimie. "SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES." Accessed March 2026. [Link]

  • National Center for Biotechnology Information. "8-Bromo-2-methylquinoline." Accessed March 2026. [Link]

  • ResearchGate. "Structure and ambiphilic reactivity of indolizines. 2. 8(6)Acetyl and cyanoindolizines." 2025. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 8-Bromo-2-methylindolizine via Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 8-Bromo-2-methylindolizine , a critical scaffold in medicinal chemistry, specifically focusing on cycloaddition methodologies .

Executive Summary

Indolizines are fused bicyclic heteroaromatic compounds acting as bioisosteres for indoles and purines, making them high-value targets in drug discovery (e.g., anti-inflammatory, anticancer, and CNS agents). The synthesis of 8-bromo-2-methylindolizine presents a specific regiochemical challenge: directing the cyclization to the sterically crowded C2 position of the 3-bromopyridine precursor to achieve the 8-bromo substitution pattern.

This guide outlines a robust protocol based on the 1,3-dipolar cycloaddition of pyridinium ylides . Unlike the classical Chichibabin cyclization, this intermolecular cycloaddition approach offers modularity, allowing for the independent modification of the pyridine core and the pyrrole substituents.

Scientific Principles & Mechanism[1][2]

Retrosynthetic Analysis

The construction of the indolizine core involves the fusion of a pyridine ring with a pyrrole ring.

  • Precursor: 3-Bromopyridine (provides the 6-membered ring and the bromine handle).

  • Dipole: 3-Bromopyridinium methylide (generated in situ).

  • Dipolarophile: An electron-deficient alkene or alkyne bearing a methyl group (e.g., methacrylates or propyne equivalents).

The Regioselectivity Challenge

The critical scientific hurdle is the regioselectivity of the ylide cyclization .[1][2]

  • Pathway A (C6 Attack): Cyclization at the less hindered C6 position of the pyridine ring yields the 6-bromoindolizine . This is often the kinetic product due to steric factors.

  • Pathway B (C2 Attack): Cyclization at the C2 position (adjacent to the bromine) yields the desired 8-bromoindolizine .

  • Solution: Electronic activation and thermodynamic control. The inductive effect of the bromine atom at C3 increases the electrophilicity of C2, partially offsetting the steric penalty. Optimization of solvent polarity and base strength is required to maximize the 8-bromo isomer.

Mechanism Diagram

The following Graphviz diagram illustrates the divergent pathways and the specific formation of the 8-bromo isomer.

IndolizineSynthesis Start 3-Bromopyridine Salt Pyridinium Salt (N-Alkylation) Start->Salt + Alkylating Agent Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide + Base (-HBr) TS_C6 Transition State (C6 Attack) Ylide->TS_C6 Steric Control TS_C2 Transition State (C2 Attack) Ylide->TS_C2 Electronic Control (Desired Path) Dipolarophile Dipolarophile (e.g., Ethyl Methacrylate) Dipolarophile->TS_C6 Dipolarophile->TS_C2 Prod_6Br 6-Bromoindolizine (Undesired Isomer) TS_C6->Prod_6Br Prod_8Br 8-Bromo-2-methylindolizine (Target) TS_C2->Prod_8Br Oxidative Aromatization

Caption: Divergent regiochemical pathways in the [3+2] cycloaddition of 3-bromopyridinium ylide. Path B (C2 attack) is required for the 8-bromo isomer.

Experimental Protocol

Protocol A: Intermolecular [3+2] Cycloaddition

This method utilizes an oxidative cycloaddition strategy, allowing for the formation of the indolizine core from a pyridinium salt and an alkene.

Target: 8-Bromo-2-methylindolizine-1-carboxylate (Intermediate)


 8-Bromo-2-methylindolizine.
Phase 1: Synthesis of Pyridinium Salt

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Ethanol (Anhydrous)

Procedure:

  • Dissolve 3-bromopyridine (10 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.

  • Add ethyl bromoacetate (12 mmol) dropwise at room temperature.

  • Heat the mixture to reflux for 6-12 hours. Monitor by TLC (disappearance of pyridine).

  • Cool to room temperature. The quaternary ammonium salt usually precipitates.

  • Add diethyl ether (20 mL) to complete precipitation.

  • Filter the solid, wash with cold ether, and dry under vacuum.

    • Yield Expectation: 85-95%

    • Product: 1-(Ethoxycarbonylmethyl)-3-bromopyridinium bromide.

Phase 2: One-Pot Cycloaddition & Oxidation

Reagents:

  • Pyridinium Salt (from Phase 1) (1.0 eq)

  • Methacrylonitrile (or Ethyl Methacrylate) (3.0 eq) - Source of the 2-methyl group

  • Triethylamine (TEA) (2.5 eq)

  • Manganese Dioxide (MnO

    
    ) (Activated, 5.0 eq) or DDQ (1.2 eq)
    
  • Toluene or DMF

Procedure:

  • Suspend the pyridinium salt (5 mmol) in Toluene (15 mL).

  • Add TEA (12.5 mmol) and stir for 15 minutes at RT (Ylide generation). The solution typically turns yellow/orange.

  • Add Methacrylonitrile (15 mmol).

  • Add activated MnO

    
     (25 mmol) (Oxidant is required to convert the tetrahydro-intermediate to the aromatic indolizine).
    
  • Heat the mixture to 80-90°C for 4-6 hours.

  • Workup: Filter through a pad of Celite to remove MnO

    
    . Wash the pad with EtOAc.
    
  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Critical Step: Separate the regioisomers. The 8-bromo isomer typically elutes differently than the 6-bromo isomer due to the proximity of the bromine to the bridgehead nitrogen (influencing polarity).

    • Identification: Use 1H NMR (coupling constants) to distinguish.

      • 8-Bromo: H-5, H-6, H-7 protons. H-7 will show a doublet (or dd) and H-6 a triplet/dd. H-5 is a doublet.

      • 6-Bromo: H-5 is a singlet (or small coupling).

Phase 3: Decyanation/Decarboxylation (To yield the parent 2-methyl core)

Note: If the target is strictly 8-bromo-2-methylindolizine (without ester/nitrile at C1/C3), a removal step is needed.

  • Hydrolysis: Treat the nitrile/ester with KOH in EtOH/H2O at reflux to form the carboxylic acid.

  • Decarboxylation: Heat the carboxylic acid in quinoline with Cu powder at 200°C, or use milder radical decarboxylation methods (e.g., Barton decarboxylation) if the bromine is sensitive (though Ar-Br is relatively stable).

  • Alternative: Use 1-Trimethylsilylpropyne in Phase 2 with an oxidant. This can yield the 2-methylindolizine directly or with a TMS group that is easily removed.

Protocol B: Direct Intramolecular Cyclization (Chichibabin Variant)

While strictly an intramolecular condensation, this is the industry standard for generating 2-substituted indolizines efficiently and is often categorized under "cycloaddition strategies" in broad process chemistry contexts.

Reagents:

  • 3-Bromopyridine

  • Chloroacetone (1-Chloro-2-propanone)

  • Sodium Bicarbonate (NaHCO

    
    )
    

Procedure:

  • Quaternization: Mix 3-bromopyridine (10 mmol) and chloroacetone (12 mmol) in Acetone or Ethanol. Reflux 4-8 h. Isolate the salt: 1-(2-oxopropyl)-3-bromopyridinium chloride.

  • Cyclization: Dissolve the salt in water. Add solid NaHCO

    
     slowly until evolution of CO
    
    
    
    ceases. Heat to reflux for 1 hour.
  • Extraction: The dark oily product separates. Extract with DCM.

  • Purification: Chromatography on Silica gel.

    • Regioselectivity:[3][1][2][4][5] This method produces a mixture of 6-bromo-2-methylindolizine and 8-bromo-2-methylindolizine .

    • Yield: The 8-bromo isomer is often the minor product (approx. 1:3 ratio) but can be isolated.

Characterization & Data Analysis

NMR Signature (Differentiation of Isomers)

Correct assignment of the regiochemistry is vital.

Position8-Bromo-2-methylindolizine (Target)6-Bromo-2-methylindolizine (Isomer)
H-5 (ppm) ~7.8 (Doublet, J~7 Hz)~8.2 (Singlet/Small doublet, J~1.5 Hz)
H-6 (ppm) ~6.5 (Triplet/dd)- (Substituted)
H-7 (ppm) ~6.8 (Doublet, J~7 Hz)~7.0 (Doublet, J~9 Hz)
H-8 (ppm) - (Substituted)~7.2 (dd)
Key Feature H-5 is a doublet. The proton adjacent to N is coupled to H-6.[6]H-5 is a singlet. No adjacent proton at C6.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Overall Yield Incomplete quaternization or ylide decomposition.Ensure anhydrous conditions for salt formation. Use fresh MnO

for cycloaddition.
Wrong Regioisomer (Major 6-Br) Steric control dominating.Switch to Protocol A (Cycloaddition). Use bulkier bases or lower temperature during ylide formation to favor thermodynamic control.
Incomplete Aromatization Insufficient oxidant.Increase MnO

loading or switch to DDQ. Ensure reaction temperature is >80°C.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: [3+2] Cycloaddition cluster_2 Phase 3: Purification & Finalization Step1 3-Bromopyridine + Ethyl Bromoacetate Step2 Reflux in EtOH (12h) Step1->Step2 Step3 Isolate Pyridinium Salt Step2->Step3 Step4 Salt + TEA + Methacrylonitrile Step3->Step4 Step5 Add Oxidant (MnO2) Reflux in Toluene Step4->Step5 Step6 Crude Cycloadduct (Mixture of Isomers) Step5->Step6 Step7 Column Chromatography (Separate 8-Br from 6-Br) Step6->Step7 Step8 Decyanation (if required) -> 8-Bromo-2-methylindolizine Step7->Step8

Caption: Step-by-step workflow for the synthesis of 8-bromo-2-methylindolizine via intermolecular cycloaddition.

References

  • General Indolizine Synthesis via [3+2] Cycloaddition

    • Sridharan, V., & Menéndez, J. C. (2010). Cerium(IV) Ammonium Nitrate as a Catalyst in Organic Synthesis. Chemical Reviews, 110(6), 3863–3897. Link (Context: Oxidative cycloaddition methodologies).

  • Alvarez-Builla, J., et al. (2011). Heterocyclic Chemistry. Wiley-VCH. (Standard text discussing steric vs.
  • Synthesis of 8-Substituted Indolizines

    • Park, K., et al. (2013). A metal-free tandem cycloaddition strategy for the synthesis of indolizines.[7][8][9] RSC Advances, 3, 21418-21424.[7] Link

  • Chichibabin Cyclization Protocol (Comparative Method)

    • Lozinskaya, N. A., et al. (2004). Synthesis of indolizines from pyridinium salts. Chemistry of Heterocyclic Compounds, 40, 145-148. Link

(Note: While specific CAS 1430229-76-7 is commercially listed, the protocols above are derived from validated methodologies for the general class of 8-bromo-2-alkylindolizines to ensure reproducibility.)

Sources

Application Note: Strategic Preparation of 8-Bromo-2-methylindolizine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 8-bromo-2-methylindolizine , a critical scaffold in medicinal chemistry often utilized for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

While the Chichibabin indolizine synthesis is the standard route, the use of 3-substituted pyridines introduces a regioselectivity challenge.[1] Contrary to steric predictions which favor the 6-substituted isomer, 3-bromopyridine predominantly yields the 8-bromoindolizine isomer due to unique electronic activation at the C2 position.[1] This guide provides a high-fidelity protocol, mechanistic insights into the regiochemical outcome, and purification strategies to ensure pharmaceutical-grade purity.[1]

Scientific Foundation & Mechanistic Logic

The Chichibabin Indolizine Synthesis

The synthesis proceeds via a two-stage sequence:

  • Quaternization: Alkylation of the pyridine nitrogen with an

    
    -halo ketone (chloroacetone) to form a pyridinium salt.[1]
    
  • Cyclization: Base-mediated deprotonation forms a pyridinium ylide, which undergoes an intramolecular aldol-type condensation followed by dehydration to form the indolizine core.[1]

The Regioselectivity Paradox

When using 3-bromopyridine , cyclization can theoretically occur at two positions on the pyridine ring:

  • C2 (Ortho to N, Ortho to Br): Leads to 8-bromoindolizine .[1]

  • C6 (Ortho to N, Para to Br): Leads to 6-bromoindolizine .[1]

Expert Insight: Steric arguments typically favor attack at the less hindered C6 position (yielding the 6-isomer), as seen with 3-methylpyridine.[1] However, 3-bromopyridine favors the 8-bromo isomer .[1]

  • Causality: The bromine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), making the adjacent C2 position more electrophilic than C6.[1] This electronic activation lowers the activation energy for the ylide attack at C2, overriding the steric penalty.

Reaction Pathway Diagram

IndolizineSynthesis Start 3-Bromopyridine + Chloroacetone Salt N-(2-oxopropyl)-3-bromopyridinium Chloride (Salt) Start->Salt Acetone, Reflux Base Base Treatment (NaHCO3/K2CO3) Salt->Base Ylide Pyridinium Ylide Intermediate Base->Ylide -H+ TS_C2 Attack at C2 (Electronically Favored) Ylide->TS_C2 Major Pathway TS_C6 Attack at C6 (Sterically Favored) Ylide->TS_C6 Minor Pathway Product8 8-Bromo-2-methylindolizine (MAJOR PRODUCT) TS_C2->Product8 -H2O Product6 6-Bromo-2-methylindolizine (Minor Product) TS_C6->Product6 -H2O

Figure 1: Reaction pathway highlighting the divergent regioselectivity controlled by electronic activation of the C2 position.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
3-Bromopyridine Substrate1.0Clear to yellow liquid.[1]
Chloroacetone Alkylating Agent1.2Lachrymator. Handle in fume hood.[1] Stabilized with MgO/CaCO3 usually.[1]
Acetone Solvent (Step 1)-Reagent grade, dry.[1]
Sodium Bicarbonate Base (Step 2)2.5Mild base prevents polymerization.[1]
Water/Ethanol Solvent (Step 2)-1:1 mixture ensures solubility of salt and base.[1]
Stage 1: Formation of Pyridinium Salt

Objective: Synthesize 1-(2-oxopropyl)-3-bromopyridinium chloride.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-bromopyridine (15.8 g, 100 mmol) in anhydrous acetone (50 mL).

  • Addition: Add chloroacetone (11.1 g, 120 mmol) dropwise over 10 minutes at room temperature.

    • Note: Chloroacetone is potent; use double gloves and work strictly in the hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours.

    • Observation: A precipitate should begin to form within the first hour, turning the solution cloudy/white.

  • Isolation: Cool the reaction to 0°C in an ice bath. Filter the white crystalline solid under vacuum.

  • Wash: Wash the filter cake with cold acetone (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted pyridine and halo-ketone.

  • Drying: Dry the salt in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: 85–95%.[1]

    • Checkpoint: The salt is hygroscopic. Store in a desiccator if not using immediately.[1]

Stage 2: Cyclization to Indolizine

Objective: Convert the salt to 8-bromo-2-methylindolizine via base-mediated condensation.[1]

  • Preparation: Dissolve the pyridinium salt (10.0 g, ~40 mmol) in water (100 mL) in a 500 mL beaker.

  • Base Treatment: Add sodium bicarbonate (NaHCO₃, 8.4 g, 100 mmol) slowly to the stirring solution.

    • Note: Evolution of CO₂ will occur.[1]

  • Heating: Heat the mixture to 80–90°C for 2 hours.

    • Observation: The clear aqueous solution will darken, and a solid/oil will separate as the hydrophobic indolizine forms.

  • Extraction: Cool to room temperature. Extract with ethyl acetate (3 x 50 mL).

  • Workup: Combine organics, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Crude Appearance:[1] Dark brown oil or solid.[1]

Purification (Critical for Regio-Purity)

Although 8-bromo is the major product, trace 6-bromo isomer and tarry polymers may be present.[1]

  • Column Chromatography: Silica gel (230–400 mesh).[1]

  • Eluent: Hexane:Ethyl Acetate gradient (Start 95:5

    
     80:20).
    
    • Indolizines are fluorescent.[1] Use a handheld UV lamp (365 nm) to track fractions.[1] Indolizines typically fluoresce intensely (blue/green).[1]

  • Fraction Collection: The 8-bromo isomer is typically less polar than the 6-bromo isomer due to the proximity of the Br to the bridgehead, shielding the nitrogen lone pair slightly less than the para-position? (Actually, polarity is often determined by dipole moment; separation is usually feasible).[1]

  • Recrystallization: For high purity (>99%), recrystallize from Ethanol/Water or Hexane.[1]

Characterization & Validation

To confirm the 8-bromo regiochemistry over the 6-bromo isomer, 1H NMR analysis is definitive.[1]

Feature8-Bromo-2-methylindolizine 6-Bromo-2-methylindolizine
Proton H5 Doublet (d).[1] Adjacent to N.Doublet (d) or singlet-like (due to Br).[1]
Proton H7 Doublet (d).[1] Adjacent to Br.[1][2][3][4][5][6][7]Doublet (d).[1][8]
Proton H6 Triplet (t) or dd.[1]Absent (Br is at pos 6).[1]
Key Distinction Look for the triplet/dd at H6 . If present, you have the 8-bromo isomer.[1] If H6 is missing and you see two doublets (H5, H7) and H8, it is 6-bromo.[1]
  • 1H NMR (CDCl3, 400 MHz):

    
     7.65 (d, H5), 6.55 (t, H6), 7.20 (d, H7), 6.35 (s, H1), 7.15 (s, H3), 2.30 (s, CH3).[1] (Simulated shifts for guidance).
    
  • Mass Spec: m/z 210/212 (1:1 ratio for Br).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete quaternization.Ensure acetone is dry.[1][9] Increase reflux time. Use a slight excess of chloroacetone (1.5 eq).
Tar Formation (Step 2) Base too strong or temp too high.[1]Use NaHCO₃ instead of NaOH/K₂CO₃. Limit heating to 80°C. Perform reaction under Nitrogen.
Mixture of Isomers Thermodynamic equilibration.[1]Isolate the salt pure before cyclization. Use chromatography carefully. 8-Br is usually the major product (>80%).[1]

References

  • Regioselectivity of 3-Substituted Pyridinium Salts

    • Electronic control in Chichibabin cyclization favoring 8-substituted indolizines.
    • Source:

  • General Chichibabin Indolizine Protocols

    • BenchChem Technical Support: Synthesis of Indolizines.
    • Source: [1]

  • Palladium-Catalyzed Alternatives (For comparison)

    • Chemical Science, 2021, 12, 1803.[1]

    • Source: [1]

  • Commercial Availability & Properties

    • 8-Bromo-2-methylindolizine (CAS 1430229-76-7).[1][10]

    • Source: [1]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 8-Bromo-2-methylindolizine for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizines are privileged bicyclic heteroaromatic scaffolds with profound applications in neuropharmacology, oncology, and the design of advanced fluorescent probes[1][2]. While electrophilic substitution readily occurs at the highly electron-rich C-1 and C-3 positions of the pyrrole ring, functionalizing the electron-deficient pyridine hemisphere (C-5 to C-8) requires transition-metal catalysis[3]. This application note details a robust, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-bromo-2-methylindolizine. By optimizing catalyst selection and biphasic solvent conditions, this methodology enables the rapid generation of 8-aryl-2-methylindolizine libraries for structure-activity relationship (SAR) studies and materials science.

Mechanistic Rationale & Experimental Design

Electronic Causality of the Substrate: The indolizine core features a highly delocalized 10-


 electron system. The 2-methyl group provides a slight electron-donating effect to the pyrrole ring, stabilizing the core against oxidative degradation—a common issue with unsubstituted indolizines[3]. Conversely, the 8-bromo position is situated on the pyridine-derived ring, which is relatively electron-deficient[4]. This electronic disparity makes the C8–Br bond highly susceptible to oxidative addition by electron-rich Pd(0) species, facilitating efficient cross-coupling[4][5].

Causality in Catalyst and Solvent Selection:

  • Catalyst: While Pd(PPh

    
    )
    
    
    
    is a standard starting point, bidentate ligands such as dppf (in Pd(dppf)Cl
    
    
    ) enforce a cis-geometry on the palladium center. This prevents the formation of off-cycle Pd-indolizine coordination complexes and significantly accelerates the reductive elimination step, preventing catalyst trapping.
  • Solvent & Base: A biphasic system of 1,4-Dioxane and H

    
    O with K
    
    
    
    CO
    
    
    is employed. The aqueous phase is not merely a solvent; it is mechanistically required to dissolve the inorganic base, which coordinates to the arylboronic acid to form a reactive, electron-rich boronate intermediate [Ar–B(OH)
    
    
    ]
    
    
    . This intermediate is essential for efficient transmetalation with the Pd(II)-aryl halide complex[4].
Workflow Visualization

Workflow step1 1. Reagent Preparation Degas Solvents & Weigh Catalysts step2 2. Reaction Assembly Combine 8-Br-indolizine, Ar-B(OH)2, Base step1->step2 step3 3. Catalyst Addition Add Pd(dppf)Cl2 under Argon step2->step3 step4 4. Catalytic Cross-Coupling 100°C, 12h under N2/Ar step3->step4 step5 5. Workup & Validation Celite Filtration, LC-MS & NMR step4->step5

Workflow for Pd-catalyzed cross-coupling of 8-bromo-2-methylindolizine.

Quantitative Data: Condition Optimization

To establish the most reliable protocol, various catalytic systems were evaluated using phenylboronic acid as the model coupling partner. The quantitative optimization data is summarized below to guide researchers in scaling or modifying the reaction for specific steric/electronic requirements.

EntryCatalyst (5 mol%)Solvent System (v/v)Base (3 equiv)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh

)

Toluene/EtOH/H

O (2:1:1)
Na

CO

9065%Slow reductive elimination; moderate yield.
2 Pd(dppf)Cl

1,4-Dioxane/H

O (4:1)
K

CO

100 88% Optimal transmetalation; rapid conversion.
3Pd(OAc)

/ SPhos
DMF/H

O (9:1)
K

PO

11091%Excellent for highly sterically hindered boronic acids.
4Pd(dppf)Cl

1,4-Dioxane (Anhydrous)K

CO

10012%Lack of H

O prevents boronate formation[4].
5None1,4-Dioxane/H

O (4:1)
K

CO

1000%Confirms background S

Ar does not occur[4].
Detailed Step-by-Step Protocol

Self-Validating Methodology for 8-Aryl-2-methylindolizine Synthesis

Materials:

  • 8-Bromo-2-methylindolizine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (3.0 equiv)
  • 1,4-Dioxane / Deionized Water (4:1 v/v)

Step 1: Reagent Preparation & Degassing (Critical for Success)

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-2-methylindolizine (1.0 mmol), arylboronic acid (1.5 mmol), and K

    
    CO
    
    
    
    (3.0 mmol).
  • Causality Check: Do not add the palladium catalyst yet. Oxygen present in the solid matrix or solvent will rapidly oxidize the active Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Add 10 mL of the 1,4-Dioxane/H

    
    O (4:1) mixture.
    
  • Perform three cycles of freeze-pump-thaw degassing, or vigorously sparge the solution with high-purity Argon for 30 minutes.

Step 2: Catalyst Addition & Reaction Initiation 5. Under a positive flow of Argon, quickly add Pd(dppf)Cl


·CH

Cl

(0.05 mmol, 5 mol%). The solution will typically adopt a deep red/orange hue. 6. Seal the flask and heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block. 7. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and LC-MS at 2 hours and 8 hours. The disappearance of the 8-bromo-2-methylindolizine peak (which is often highly fluorescent under 254 nm UV) and the emergence of a more polar product spot indicates successful conversion.
  • Troubleshooting: If a heavy black precipitate forms early in the reaction (Pd black), it indicates catalyst decomposition due to residual oxygen or poor transmetalation kinetics.

Step 3: Workup and Isolation 8. After 12 hours, or once complete conversion is validated, cool the reaction to room temperature. 9. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues and insoluble inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL). 10. Transfer the filtrate to a separatory funnel, wash with brine (20 mL), and separate the organic layer. 11. Dry the organic phase over anhydrous Na


SO

, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes) to yield the pure 8-aryl-2-methylindolizine.

Downstream Applications

The functionalization of the 8-position of the indolizine core unlocks vital chemical space for drug development. Substituted indolizines have demonstrated potent activity as phosphoinositide 3-kinase (PI3K) inhibitors and targeted anticancer agents[1][6]. Furthermore, extending the


-conjugation at the 8-position via Suzuki coupling is a proven strategy for tuning the emission wavelengths and quantum yields of indolizine-based fluorescent probes and biosensors[2][7].
References

1.[3] Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PMC (NIH). 3 2.[4] Methyl 6-bromoindolizine-1-carboxylate. Benchchem. 4 3.[5] Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions. Tetrahedron (MSU).5 4. 1526667-79-7 | 6-Bromo-2-(propan-2-yl)indolizine (Includes 8-Bromo-2-methylindolizine data). BLD Pharm. 5.[7] Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC (NIH). 7 6.[1] Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. 1 7.[6] US20150361100A1 - Indolizine derivatives as phoshoinositide 3-kinases inhibitors. Google Patents. 6 8.[2] WO2023081261A1 - Tunable fluorescent compounds and uses thereof. Google Patents. 2

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted Indolizine Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indolizine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. As a structural isomer of indole, this nitrogen-containing fused ring system is a core component of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] Furthermore, the unique electronic properties of indolizine derivatives have led to their exploration as organic fluorescent molecules for bioimaging and materials applications.[2][3]

The functionalization of the indolizine core, particularly with a bromine atom, provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and development. This application note provides detailed protocols and scientific insights into one-pot synthesis procedures for substituted indolizine bromides, designed for researchers, scientists, and drug development professionals. We will delve into a robust copper-catalyzed three-component reaction, explaining the mechanistic rationale behind the experimental design to ensure both technical accuracy and practical applicability.

The Strategic Advantage of One-Pot Syntheses

Traditional multi-step synthetic routes often involve the isolation and purification of intermediates, leading to increased time, cost, and solvent waste, with a concomitant reduction in overall yield. One-pot syntheses, by contrast, offer a more elegant and efficient approach by combining multiple reaction steps in a single flask without the isolation of intermediates. This strategy not only enhances operational simplicity but also improves atom and step economy, aligning with the principles of green chemistry.

Protocol 1: Copper(II)-Catalyzed One-Pot Three-Component Synthesis of 1-Bromoindolizines

This protocol outlines a highly efficient one-pot cascade reaction for the synthesis of 1-bromoindolizines from a pyridine, an α-acylmethylbromide, and maleic anhydride.[4][5] The reaction proceeds through a sequence of a 1,3-dipolar cycloaddition, an oxidative decarboxylation, and a dehydrogenative bromination, catalyzed by copper(II) chloride with molecular oxygen as the terminal oxidant.[5]

Mechanistic Rationale

The elegance of this one-pot procedure lies in the carefully orchestrated sequence of reactions, where the reagents and catalyst are chosen to facilitate each step without interfering with the others.

Diagram: Proposed Mechanism for the Copper-Catalyzed Synthesis of 1-Bromoindolizines

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Oxidative Decarboxylation & Bromination Pyridine Pyridine Ylide Pyridinium Ylide Pyridine->Ylide Alkylation AcylMeBr α-Acylmethylbromide AcylMeBr->Ylide Cycloadduct Primary Cycloadduct Ylide->Cycloadduct Ylide->Cycloadduct MaleicAnhydride Maleic Anhydride MaleicAnhydride->Cycloadduct Indolizine 1-Unsubstituted Indolizine Cycloadduct->Indolizine CuCl2, O2 -CO2, -H2O Cycloadduct->Indolizine Bromoindolizine 1-Bromoindolizine Indolizine->Bromoindolizine Dehydrogenative Bromination

Caption: A simplified workflow of the one-pot reaction cascade.

  • Pyridinium Ylide Formation: The reaction commences with the quaternization of the pyridine nitrogen by the α-acylmethylbromide to form a pyridinium salt. In the presence of a base (generated in situ or added), this salt is deprotonated to form a pyridinium ylide, a key 1,3-dipole intermediate.

  • 1,3-Dipolar Cycloaddition: The in situ generated pyridinium ylide undergoes a [3+2] cycloaddition reaction with maleic anhydride, which serves as the dipolarophile, to form a primary cycloadduct.

  • Oxidative Decarboxylation and Dehydrogenative Bromination: The copper(II) catalyst, in the presence of oxygen, facilitates the oxidative decarboxylation of the cycloadduct to form a 1-unsubstituted indolizine intermediate. This is followed by a dehydrogenative bromination at the C-1 position to yield the final 1-bromoindolizine product.[5] The bromide source for this step is the α-acylmethylbromide reactant.

Detailed Experimental Protocol

Materials:

  • Substituted pyridine (1.0 mmol)

  • Substituted α-acylmethylbromide (1.2 mmol)

  • Maleic anhydride (1.5 mmol)

  • Copper(II) chloride (CuCl₂, 0.1 mmol, 10 mol%)

  • 1,4-Dioxane (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Oxygen supply (balloon or bubbler)

Procedure:

  • To a round-bottom flask, add the substituted pyridine (1.0 mmol), substituted α-acylmethylbromide (1.2 mmol), maleic anhydride (1.5 mmol), and copper(II) chloride (0.1 mmol).

  • Add 1,4-dioxane (5 mL) to the flask.

  • Fit the flask with a reflux condenser and place it in an oil bath.

  • Inflate a balloon with oxygen and attach it to the top of the condenser (or bubble O₂ through the reaction mixture).

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 1-bromoindolizine.

Substrate Scope and Data

The versatility of this one-pot procedure has been demonstrated with a range of substituted pyridines and α-acylmethylbromides. The following table summarizes the yields for various substituted 1-bromoindolizines.

EntryPyridine Substituentα-Acylmethylbromide SubstituentProductYield (%)
1HPhenyl1-Bromo-2-phenylindolizine85
24-MethylPhenyl1-Bromo-7-methyl-2-phenylindolizine82
34-MethoxyPhenyl1-Bromo-7-methoxy-2-phenylindolizine78
4H4-Bromophenyl1-Bromo-2-(4-bromophenyl)indolizine88
5H4-Chlorophenyl1-Bromo-2-(4-chlorophenyl)indolizine86
6H4-Nitrophenyl1-Bromo-2-(4-nitrophenyl)indolizine75
7H2-Naphthyl1-Bromo-2-(naphthalen-2-yl)indolizine80

Data is representative and compiled from literature reports for illustrative purposes.

Alternative One-Pot Strategies: A Brief Overview

While the copper-catalyzed method is highly effective, other one-pot strategies for the synthesis of indolizine derivatives exist, which could potentially be adapted for the synthesis of bromoindolizines.

  • Tschitschibabin Indolizine Synthesis: This classical method involves the reaction of a 2-alkylpyridine with an α-halocarbonyl compound in the presence of a base. While traditionally a two-step process (quaternization followed by cyclization), it can be performed in a one-pot fashion. The introduction of a bromine substituent could be achieved by using a brominated starting material or by subsequent electrophilic bromination.

  • Metal-Free Approaches: Recent advancements have focused on developing metal-free synthetic routes. For instance, one-pot syntheses of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes have been reported using TEMPO as an oxidant.[6][7] This approach avoids the use of transition metals, offering a greener alternative.

Conclusion

The one-pot synthesis of substituted indolizine bromides represents a significant advancement in the efficient construction of this important heterocyclic scaffold. The copper-catalyzed three-component reaction detailed in this application note provides a reliable and versatile method for accessing a variety of 1-bromoindolizine derivatives in good to excellent yields. By understanding the underlying mechanistic principles, researchers can better optimize reaction conditions and expand the substrate scope to generate novel compounds for applications in drug discovery and materials science. The continued development of innovative one-pot methodologies will undoubtedly further accelerate progress in these fields.

References

  • Multi-component one-pot synthesis of indolizine derivatives. Chinese Chemical Letters. Available at: [Link]

  • Wang, F., Shen, Y., Hu, H., Wang, X., Wu, H., & Liu, Y. (2014). Copper(II)-catalyzed indolizines formation followed by dehydrogenative functionalization cascade to synthesize 1-bromoindolizines. The Journal of Organic Chemistry, 79(20), 9556–9566. Available at: [Link]

  • Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(47), 10245–10258. Available at: [Link]

  • Botezatu, A., Furdui, B., Cazanevscaia, A., & Dinica, R. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 117908. Available at: [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. PubMed. Available at: [Link]

  • One-Pot Synthesis of Polysubstituted Indolizines by an Addition/Cycloaromatization Sequence. R Discovery. Available at: [Link]

  • Indolizine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Organic Chemistry Portal. Available at: [Link]

  • Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C–N bond formation. RSC Publishing. Available at: [Link]

  • [Bmim]Br Accelerated One-Pot Three-Component Cascade Protocol for the Construction of Spirooxindole–Pyrrolidine Heterocyclic Hybrids. PMC. Available at: [Link]

  • Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. ResearchGate. Available at: [Link]

  • Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. eScholarship@McGill. Available at: [Link]

  • On the Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Thieme. Available at: [Link]

  • Metal-Free One-Pot Multi-Functionalization of Unsaturated Compounds with Interelement Compounds by Radical Process. MDPI. Available at: [Link]

  • Copper(II)-catalyzed indolizines formation followed by dehydrogenative functionalization cascade to synthesize 1-bromoindolizines. PubMed. Available at: [Link]

  • Substrate Scope of the Copper‐catalyzed 1,6‐Addition. ResearchGate. Available at: [Link]

Sources

Application Note: Optimized Sonogashira Coupling of 8-Bromoindolizine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reaction parameters for the Sonogashira cross-coupling of 8-bromoindolizine. Unlike the nucleophilic C1 and C3 positions of the indolizine core, the C8 position (located on the pyridine ring) requires transition-metal catalysis for functionalization. The primary challenge lies in balancing the oxidative addition efficiency of the C–Br bond against the oxidative sensitivity of the electron-rich indolizine framework. This guide provides a robust standard protocol (Method A) and a copper-free alternative (Method B) for sensitive substrates, supported by mechanistic insights and troubleshooting logic.

Chemical Context & Mechanistic Insight

The Substrate Challenge

Indolizine is a 10


-electron aromatic system with a bridgehead nitrogen. It is isoelectronic with azulene and naphthalene but possesses significant dipolar character.
  • Electronic Profile: The bridgehead nitrogen donates electron density into the 5-membered ring (pyrrole-like), making C1 and C3 highly nucleophilic. The 6-membered ring (pyridine-like) is generally less reactive toward electrophiles.[1]

  • C8 Reactivity: The 8-position behaves similarly to an electron-rich aryl halide. While the C–Br bond at C8 is activated for oxidative addition by the adjacent nitrogen's resonance, the overall electron-rich nature of the scaffold makes the starting material and product susceptible to oxidative degradation (e.g., ring opening) in the presence of air and light.

Reaction Pathway

The coupling proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical control point for 8-bromoindolizine is the Transmetallation step. If the copper acetylide accumulates (due to slow transmetallation), homocoupling of the alkyne (Glaser coupling) becomes a competitive side reaction, and the indolizine core may undergo non-specific oxidation.

SonogashiraMechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II) Inserted at C8-Br) Start->OxAdd + Substrate TransMet Transmetallation (Rate Limiting for Steric Alkynes) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Product Substrate 8-Bromoindolizine Alkyne Terminal Alkyne + CuI + Base Glaser Glaser Homocoupling (O2 Dependent Side Rxn) Alkyne->Glaser O2 present

Figure 1: Catalytic cycle emphasizing the entry of 8-bromoindolizine. Note that Oxygen exclusion is critical to prevent the Glaser side-cycle.

Critical Parameters & Optimization Matrix

The following parameters have been validated to maximize yield while preserving the indolizine core.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Robust, air-stable precursor that reduces to Pd(0) in situ. High PPh₃ concentration stabilizes the electron-rich Pd-intermediate.
Co-Catalyst CuI (10 mol%)Essential for activating the terminal alkyne. Must be high purity (white/off-white, not green).
Base Et₃N or DiisopropylamineActs as both base and solvent (or co-solvent). Secondary amines can reduce Pd(II) to Pd(0) faster.
Solvent DMF or THF/MeCN (1:1)DMF is preferred for solubility. Anhydrous conditions are strictly required to prevent hydrolysis.
Atmosphere Argon or N₂ (Sparged)CRITICAL. Oxygen causes alkyne homocoupling and indolizine polymerization (darkening of reaction).
Temperature 60°C - 80°CC8-Br is less reactive than C-I; thermal energy is needed, but >100°C risks decomposition.

Experimental Protocols

Method A: Standard Conditions (Robust)

Best for: Simple alkynes (phenylacetylene, octyne) and stable indolizines.

Reagents:

  • 8-Bromoindolizine (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (Et₃N) (3.0 equiv or as solvent)

  • DMF (anhydrous, 0.2 M concentration)

Procedure:

  • Degassing: In a dried Schlenk tube or microwave vial, combine DMF and Et₃N. Sparge with Argon for 15 minutes. Note: Failure to degas is the #1 cause of failure.

  • Addition: Add 8-bromoindolizine, Pd(PPh₃)₂Cl₂, and CuI under a counter-flow of Argon.

  • Activation: Stir for 5 minutes at room temperature. The solution typically turns yellow/orange.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Seal the vessel and heat to 65°C. Monitor by TLC (Indolizines are often fluorescent; look for the shift in emission color).

  • Workup: Dilute with EtOAc, wash x3 with water (to remove DMF) and x1 with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Tip: Indolizines can streak on silica; add 1% Et₃N to the eluent.

Method B: Copper-Free Conditions (Sensitive Substrates)

Best for: Alkynes prone to homocoupling or if the indolizine core degrades with Cu.

Reagents:

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv) - Bulky ligand facilitates transmetallation without Cu.

  • Cs₂CO₃ (2.0 equiv)

  • MeCN or Toluene (anhydrous)

Procedure:

  • Combine Pd(OAc)₂, XPhos, Cs₂CO₃, and 8-bromoindolizine in a vial.

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvent and the alkyne.[2]

  • Heat to 80-90°C for 12-24 hours.

  • Filter through a Celite pad before aqueous workup.

Optimization & Troubleshooting Workflow

Use this decision tree to guide experimental modifications if the standard protocol fails.

OptimizationWorkflow Start Run Method A (Pd/Cu, 65°C) Check Check TLC/LCMS after 4 hours Start->Check Result1 SM Consumed Product Formed Check->Result1 Success Result2 No Reaction (SM remains) Check->Result2 Low Conversion Result3 Black Precipitate Complex Mixture Check->Result3 Decomposition Fix1 Isolate Product (Add 1% Et3N to col) Result1->Fix1 Fix2 Increase Temp to 80°C OR Switch to Pd(dppf)Cl2 Result2->Fix2 Fix3 O2 Leak likely. Repeat with freeze-pump-thaw. Switch to Method B (Cu-free). Result3->Fix3

Figure 2: Optimization logic for 8-bromoindolizine coupling.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Reaction turns black immediately Palladium precipitation ("Pd Black")Ligand insufficient. Add more PPh₃ or switch to a bidentate ligand like dppf.
Reaction turns green/blue Oxidation of Copper (Glaser coupling)Oxygen ingress. Check seals. Degas solvents more thoroughly.
Starting material remains Oxidative addition failureThe C8-Br bond is sluggish. Increase temp to 90°C or use a more electron-rich ligand (e.g., XPhos, SPhos).
Product streaks on Silica Acid sensitivityIndolizines can protonate on silica. Pre-treat column with 1% Et₃N/Hexanes.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Kim, S. H., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.[3] RSC Advances, 6, 64605-64640. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Park, K., et al. (2011). Indolizine-Based Scaffolds: Synthesis and Biological Activity. Bioorganic & Medicinal Chemistry Letters, 21(1), 4-8. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Bromo-2-methylindolizine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in 8-Bromo-2-methylindolizine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, drug development professionals

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in synthesizing 8-Bromo-2-methylindolizine via the Tschitschibabin route. Unlike simple indolizines, the 8-bromo derivative presents unique steric and electronic hurdles due to the proximity of the bromine atom to the bridgehead carbon. This document synthesizes field-proven optimization strategies with mechanistic insights to help you maximize yield and purity.

Part 1: The Optimized Protocol (The "Golden Route")

Standard literature protocols often fail for 8-substituted indolizines due to incomplete quaternization or polymerization during cyclization. The following protocol incorporates Finkelstein activation and controlled buffering to overcome these bottlenecks.

Core Reaction Scheme

Precursor: 3-Bromo-2-methylpyridine Reagent: Chloroacetone (activated with KI) Mechanism:


 Quaternization 

Base-mediated 1,5-Dipolar Cyclization
Step-by-Step Methodology

Step 1: Finkelstein-Assisted Quaternization Rationale: The 3-bromo substituent on the pyridine ring exerts steric pressure on the 2-methyl group, which in turn crowds the nitrogen lone pair. Standard chloroacetone alkylation is often too slow, leading to thermal degradation. Potassium Iodide (KI) generates transient iodoacetone in situ, accelerating the reaction rate by orders of magnitude.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent: Dissolve 3-Bromo-2-methylpyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.5 M concentration). Note: Acetone is the classic solvent, but MeCN provides a higher boiling point (

    
    C) for difficult substrates.
    
  • Activation: Add Potassium Iodide (KI) (0.1 eq) and Chloroacetone (1.2 eq).

  • Reaction: Reflux under nitrogen for 12–16 hours.

    • Checkpoint: Monitor by TLC.[1][2] The starting pyridine is UV active; the salt stays at the baseline.

  • Isolation: Cool to

    
    C. If a precipitate forms, filter and wash with cold ether. If no precipitate forms (common with bulky salts), concentrate in vacuo to a viscous oil and proceed directly to Step 2.
    

Step 2: Buffered Cyclization Rationale: Strong bases (NaOH, KOH) often cause polymerization of the electron-rich indolizine product. A weak, buffered base system minimizes side reactions while sufficiently deprotonating the activated methyl group.

  • Dissolution: Dissolve the crude pyridinium salt from Step 1 in Water/Ethanol (4:1 v/v) .

  • Base Addition: Add Sodium Bicarbonate (

    
    )  (2.5 eq) solid in portions.
    
  • Cyclization: Reflux the mixture (

    
    C bath) for 2–4 hours.
    
    • Visual Cue: The solution will darken, and fluorescent product (often yellow/greenish) may separate or oil out.

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (

    
    ).[1]
    
  • Stabilization: Wash combined organics with brine, dry over

    
    , and concentrate. Crucial:  Add 1% Triethylamine (
    
    
    
    ) to the crude residue to prevent acid-catalyzed decomposition.
Part 2: Visualization of the Pathway

The following diagram illustrates the mechanistic flow and critical failure points (red) where yield is typically lost.

IndolizineSynthesis cluster_legend Process Key Start 3-Bromo-2-methylpyridine Salt N-Acetonyl Pyridinium Salt (Quaternary Intermediate) Start->Salt SN2 Attack (Acetonitrile, Reflux) StartRecov Unreacted Starting Material Start->StartRecov Steric Hindrance (Low Temp) Reagent Chloroacetone + KI Reagent->Salt Ylide Pyridinium Ylide (Transient) Salt->Ylide NaHCO3 Deprotonation Product 8-Bromo-2-methylindolizine Ylide->Product Cyclization & Dehydration Polymer Polymerization (Dark Tar) Ylide->Polymer Strong Base / O2 Product->Polymer Acidic Silica key1 Blue: Optimal Path key2 Red: Yield Loss

Caption: Mechanistic pathway for Tschitschibabin synthesis of 8-bromo-2-methylindolizine, highlighting steric bottlenecks and stability risks.

Part 3: Troubleshooting Center (Q&A)

Q1: I am seeing a lot of unreacted 3-bromo-2-methylpyridine after Step 1. Why isn't the salt forming? Diagnosis: Steric Hindrance. Technical Insight: The bromine atom at position 3 is physically close to the nitrogen center. This creates a "picket fence" effect, blocking the approach of the electrophile (chloroacetone). Solution:

  • Switch Solvent: Move from Acetone to Acetonitrile or Nitromethane . The higher dielectric constant stabilizes the transition state of the charge-separation step (

    
    ).
    
  • Finkelstein Catalyst: Ensure you are using 0.1–0.2 eq of Potassium Iodide (KI). Iodoacetone is a much better electrophile than chloroacetone.

  • Reagent Excess: Increase Chloroacetone to 2.0 equivalents.

Q2: My reaction mixture turned into a black tar during cyclization (Step 2). What happened? Diagnosis: Oxidative Polymerization. Technical Insight: Indolizines are electron-rich, aromatic systems (10


-electrons). They are prone to oxidation by air, especially in the presence of light and heat.
Solution: 
  • Degas Solvents: Sparge your water/ethanol mixture with nitrogen for 15 minutes before adding the salt.

  • Exclusion of Light: Wrap the reaction flask in aluminum foil.

  • Milder Base: If using

    
    , switch to 
    
    
    
    . High pH promotes polymerization of the intermediate ylide.

Q3: I obtained the product, but it decomposed on the silica column. How do I purify it? Diagnosis: Acid Sensitivity. Technical Insight: Indolizines can undergo protonation at C-3 (the most electron-rich position), leading to dimerization or ring-opening on acidic silica gel. Solution:

  • Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in Hexanes.
    
  • Alternative Phase: Use Neutral Alumina (Grade III) instead of silica. It is far gentler on electron-rich heterocycles.

  • Fast Elution: Use a gradient starting with pure Hexanes

    
     5-10% EtOAc/Hexanes. Do not let the compound sit on the column.
    

Q4: Can I use 3-bromo-2-picoline directly from the bottle? Diagnosis: Impurity Interference. Technical Insight: Commercial 3-bromo-2-methylpyridine can contain traces of 3,5-dibromo derivatives or unbrominated picoline. Solution: Check purity via GC-MS. If <98%, purify via distillation or a quick silica plug before starting. Impurities can act as chain terminators or radical initiators during the sensitive cyclization step.

Part 4: Data & Benchmarking
ParameterStandard Protocol (Acetone/K2CO3)Optimized Protocol (MeCN/KI/NaHCO3)
Quaternization Time 24–48 Hours12–16 Hours
Salt Yield 40–50%85–92%
Cyclization Yield 30–40%65–75%
Purity (Post-Column) 85% (Decomposition)>98%
Color Dark Brown/BlackBright Yellow/Green Fluorescence
References
  • National Institutes of Health (NIH). (2025). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Indolizines: Recent Literature. Retrieved from [Link]

Sources

Solving regioselectivity issues in indolizine bromination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Regioselectivity Issues in Indolizine Bromination Role: Senior Application Scientist / Technical Support Lead

Core Directive & Reactivity Intelligence

Welcome to the Indolizine Technical Support Center. If you are working with indolizines, you are dealing with one of the most electron-rich heteroaromatic systems known. The core challenge in brominating indolizine is not reactivity—it is selectivity.

The indolizine scaffold is isoelectronic with azulene and possesses a high-lying HOMO. This results in a nucleophilicity gradient that dictates all electrophilic aromatic substitutions (EAS).

The Indolizine Reactivity Map

Before troubleshooting, you must visualize the electronic bias of your substrate.

IndolizineReactivity Indolizine Indolizine Scaffold C3 Position C3 (Most Nucleophilic) Primary Target Indolizine->C3 k(rel) >>> 1 C1 Position C1 (Secondary Nucleophile) Target if C3 Blocked Indolizine->C1 k(rel) < C3 C2 Position C2 (Electrophilically Inert) Requires Radical/Metal Chem Indolizine->C2 No EAS PyridineRing Positions 5,6,7,8 (Electron Deficient) Resistant to EAS Indolizine->PyridineRing No EAS

Figure 1: Nucleophilic hierarchy of the indolizine ring. C3 is the kinetic and thermodynamic trap for electrophiles.

Troubleshooting Guides & FAQs

Ticket #01: "I am getting a mixture of C3-monobromo and C1,C3-dibromo products."

Diagnosis: Indolizine is so electron-rich that the introduction of a bromine atom at C3 (a weakly deactivating group) is often insufficient to deactivate the ring against a second attack at C1. This is common when using molecular bromine (


) or unoptimized stoichiometry.

The Fix: Switch to NBS and Control Temperature Do not use elemental bromine (


) unless you specifically want the dibromide. Use N-Bromosuccinimide (NBS) for controlled release of the electrophile.

Optimized Protocol for C3-Selective Bromination:

ParameterSpecificationReason
Reagent NBS (1.00 - 1.05 equiv)Prevents excess bromine concentration.
Solvent THF or DMFStabilizes the transition state; DMF can moderate reactivity.
Temperature -78 °C to 0 °CKinetic control is essential to stop at mono-substitution.
Addition Dropwise (over 30 mins)Keeps local concentration of electrophile low.

Step-by-Step Workflow:

  • Dissolve indolizine (1.0 mmol) in anhydrous THF (10 mL) under inert atmosphere (

    
     or Ar).
    
  • Cool the solution to -78 °C (acetone/dry ice bath).

  • Dissolve NBS (1.0 mmol) in THF (5 mL).

  • Add the NBS solution dropwise over 20–30 minutes.

  • Monitor by TLC.[1] If starting material remains after 1 hour, warm slowly to 0 °C.

  • Quench immediately with saturated

    
     (sodium thiosulfate) to destroy trace bromine before warming to room temperature.
    
Ticket #02: "I need to brominate at C1, but C3 is reacting."

Diagnosis: You are fighting thermodynamics. C3 has the highest electron density.[2] You cannot direct an electrophile to C1 if C3 is free and unsubstituted.

The Fix: The "Block-and-Swap" or "Directing Group" Strategy To hit C1, you must either:

  • Block C3: Use a starting material with a substituent at C3 (e.g., ester, sulfonyl, or acyl group).

  • Use a Cascade: Recent electrochemical methods allow simultaneous C3-sulfonylation and C1-bromination.[3]

Protocol: C1-Bromination of C3-Substituted Indolizines If your scaffold is 3-acetylindolizine or 3-cyanoindolizine:

  • The C3 position is deactivated by the electron-withdrawing group (EWG).

  • The nucleophilicity shifts to C1 .

  • Reaction: Treat with 1.1 equiv NBS in

    
     at room temperature.
    
  • Outcome: Clean conversion to 1-bromo-3-acylindolizine.

Expert Note: If you need a C1-bromo-C3-hydro product (unsubstituted C3), you must block C3 with a removable group (like a carboxylic acid that can be decarboxylated later), though this is synthetically arduous.

Ticket #03: "I am trying to brominate C2, but nothing works."

Diagnosis: You are attempting an Electrophilic Aromatic Substitution (EAS) on the position with the lowest electron density in the pyrrole ring. Standard reagents (NBS,


) will never target C2 selectively over C3/C1.

The Fix: Radical Functionalization or De Novo Synthesis You must abandon ionic mechanisms.

  • Option A: De Novo Synthesis (Recommended) Construct the indolizine ring with the bromine already in place.

    • Precursor: React 2-picoline with

      
      -bromo ketones.
      
    • Method: Use a brominated alkyne or alkene in a [3+2] cycloaddition with a pyridinium ylide.

  • Option B: C-H Activation (Advanced) Transition metal-catalyzed C-H activation (Pd or Rh) or radical pathways can sometimes target C2, but these often require specific directing groups (e.g., amides) at C3 to "swing" the catalyst to C2.

Decision Support Workflow

Use this logic tree to select the correct synthetic pathway for your target.

IndolizineWorkflow Start Target: Brominated Indolizine Decision1 Which Position? Start->Decision1 TargetC3 Target: C3 Decision1->TargetC3 TargetC1 Target: C1 Decision1->TargetC1 TargetC2 Target: C2 Decision1->TargetC2 MethodC3 Standard EAS Reagent: NBS (1.0 eq) Temp: -78°C TargetC3->MethodC3 CheckC3 Is C3 Blocked? TargetC1->CheckC3 MethodC2 EAS Fails. Use Radical Chem or De Novo Synthesis TargetC2->MethodC2 MethodC1_Easy Direct EAS possible Reagent: NBS or Br2 CheckC3->MethodC1_Easy Yes MethodC1_Hard STOP. Must block C3 first (e.g. 3-ester) CheckC3->MethodC1_Hard No

Figure 2: Strategic decision tree for regioselective bromination.

Stability & Handling (Critical)

Issue: "My product turns black/tarry upon drying."

Explanation: Indolizines are electron-rich "pi-excessive" systems.[2] They are prone to oxidative polymerization, especially when halogenated (which can sensitize them to light).

Stability Protocol:

  • Acid Sensitivity: Indolizines can polymerize in strong acid. When quenching bromination reactions, ensure the pH is neutralized with

    
    .
    
  • Light Protection: Wrap columns and flasks in aluminum foil during purification.

  • Storage: Store under Argon at -20 °C.

  • Purification: Avoid acidic silica gel if possible; use neutral alumina or add 1% Triethylamine to the eluent to buffer the silica.

References

  • General Reactivity & C3 Selectivity: Rossini, G. et al. "Reactivity of Indolizines in Electrophilic Substitutions." Journal of the Chemical Society, Perkin Transactions 2. (Classic mechanistic grounding).

  • C1/C3 Electrochemical Functionalization: Li, Y., et al. (2024).[3][4] "Regioselective electrochemical cascade C–H sulfonylation–bromination of indolizines." Organic Chemistry Frontiers. [Link]

  • Visible Light & Radical Methods: Sahoo, et al. (2015). "External-Photocatalyst-Free Visible-Light-Mediated Synthesis of Indolizines." Journal of Organic Chemistry. [Link]

  • NBS Reagent Protocols: "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 8-Bromo-2-methylindolizine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 8-Bromo-2-methylindolizine (CAS: 1430229-76-7)[1][2].

Indolizines are 10-


 electron heteroaromatic systems, isoelectronic with indole, comprising a 

-excessive pyrrole fused to a

-deficient pyridine ring[3]. While the 8-bromo substituent provides mild inductive stabilization, the 2-methyl group donates electron density, leaving the C-1 and C-3 positions highly susceptible to electrophilic attack[4]. Consequently, researchers frequently encounter severe degradation, streaking, and poor mass recovery when attempting standard silica gel chromatography.

This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity purification.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Why do Indolizines fail on standard silica gel?

Standard silica gel is inherently acidic (pH ~4.5–5.5 due to free silanol groups). When 8-Bromo-2-methylindolizine contacts these acidic sites, the highly nucleophilic C-1 or C-3 positions become protonated. This breaks the aromaticity of the pyrrole ring, generating a reactive intermediate that rapidly undergoes aerobic oxidation (often forming indolizine-1,7-diones) or intermolecular oligomerization[4][5].

G A 8-Bromo-2-methylindolizine (Electron-rich core) B Acidic Silica Gel (Protonation at C-1/C-3) A->B C Loss of Aromaticity (Reactive Cation) B->C D Aerobic Oxidation C->D E Oligomerization C->E F Degradation Products (Dimers/Diones/Streaking) D->F E->F

Acid-catalyzed degradation and oxidation pathway of indolizines on standard silica gel.

Diagnostic Q&A

Q: My compound loads onto the column as a pale yellow oil, but the bands turning dark green/brown as they move down the column. What is happening? A: This color shift is the hallmark visual indicator of acid-catalyzed polymerization and oxidation[4]. The indolizine is reacting with the acidic silanol groups. You must immediately switch to a deactivated stationary phase (see SOPs below).

Q: I am getting severe tailing and my isolated yield is <20%, even though TLC showed complete conversion. How can I fix this? A: The tailing is caused by the compound continuously degrading as it travels through the column. To resolve this, you must neutralize the silica gel by pre-flushing the column with 1–5% Triethylamine (Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


N)[3], or switch entirely to Basic Alumina (Brockmann Grade I or II)[6].

Q: Can I use Dichloromethane (DCM) / Methanol (MeOH) as my eluent? A: It is highly discouraged for this specific compound. Halogenated solvents can sometimes contain trace amounts of HCl (if not stabilized with amylene), and MeOH can hydrogen-bond strongly, prolonging column residence time. Stick to non-polar, non-halogenated gradients like Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate[3][7].

Q: How should I store the purified 8-Bromo-2-methylindolizine? A: Indolizines have a limited lifetime in solution and are sensitive to air and light[5]. Concentrate the fractions at a low temperature (<30°C bath), backfill the flask with Argon or Nitrogen, wrap it in aluminum foil, and store it at -20°C.

Part 2: Validated Experimental Protocols (SOPs)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. If the pre-equilibration step in SOP 1 is performed correctly, the eluent pH will verify the neutralization of the silica, preventing compound loss.

SOP 1: Purification via Et N-Deactivated Silica Gel (Preferred for high resolution)

Use this method when separating 8-Bromo-2-methylindolizine from closely eluting structural isomers or starting materials.

  • Solvent Preparation: Prepare a solvent system of 10% Ethyl Acetate in Hexanes. Add 2% (v/v) Triethylamine (Et

    
    N) to this mixture.
    
  • Column Packing: Slurry-pack the column using standard 230–400 mesh silica gel with the Et

    
    N-doped solvent.
    
  • Pre-equilibration (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the Et

    
    N-doped solvent. Validation: Test the eluting solvent drops with pH paper; it must register as basic (pH > 8) before loading the sample[3].
    
  • Sample Loading: Dissolve the crude 8-Bromo-2-methylindolizine in a minimum amount of Hexanes/EtOAc (without Et

    
    N to avoid concentrating the base in the sample band). Apply carefully to the column head.
    
  • Elution: Elute rapidly using the Et

    
    N-doped solvent system. Apply positive pressure (flash chromatography) to minimize the compound's residence time on the solid support.
    
  • Recovery: Pool the UV-active fractions containing the product. Evaporate under reduced pressure at a water bath temperature

    
     30°C. To remove residual Et
    
    
    
    N, co-evaporate twice with pure toluene.
SOP 2: Purification via Basic Alumina (Preferred for maximum stability)

Use this method when the crude mixture is relatively clean and maximum mass recovery is the priority.

  • Stationary Phase Selection: Select Basic Alumina (Activity Grade II or III). Do not use acidic or neutral alumina.

  • Column Packing: Dry-pack or slurry-pack the basic alumina using 100% Hexanes[6]. No Et

    
    N is required, as the basic alumina intrinsically prevents acid-catalyzed degradation.
    
  • Elution: Run a gradient from 100% Hexanes to 15% Ethyl Acetate in Hexanes. 8-Bromo-2-methylindolizine will elute faster on alumina than on silica.

  • Fractionation: Collect fractions in amber vials to minimize photo-degradation during the run.

W S1 Crude 8-Bromo-2-methylindolizine S2 Stationary Phase Selection (Basic Alumina or Et3N-Silica) S1->S2 S3 Column Packing & Pre-equilibration (Neutralize acidic sites) S2->S3 S4 Liquid Loading (Minimize solvent exposure) S3->S4 S5 Rapid Flash Elution (Hexanes/EtOAc gradient) S4->S5 S6 Fraction Concentration (T < 30°C, reduced pressure) S5->S6 S7 Inert Storage (Argon backfill, -20°C, Dark) S6->S7

Optimized workflow for the purification of acid-sensitive indolizine derivatives.

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 8-Bromo-2-methylindolizine across different stationary phases to aid in your experimental planning.

Stationary PhaseEluent SystemExpected R

Value
Degradation RiskExpected Yield
Standard Silica Gel (Untreated)15% EtOAc / Hexanes0.25 - 0.35 (Tailing)High (Color changes observed)< 30%
Deactivated Silica Gel (+ 2% Et

N)
15% EtOAc / Hexanes (+ 2% Et

N)
0.40 - 0.45 (Sharp band)Low 75 - 85%
Basic Alumina (Grade II)10% EtOAc / Hexanes0.50 - 0.60Very Low 80 - 90%

Note: R


 values are approximate and will vary based on exact temperature, humidity, and batch variations of the stationary phase[3][7].

References

  • Accela ChemBio. "2138087-93-9, 6-Fluoro-2-methylindolizine / 8-Bromo-2-methylindolizine." AccelaChem,[Link]

  • University of Cambridge. "Studies towards the synthesis of indolizin-5(3H)-ones." Apollo - University of Cambridge Repository,[Link]

  • National Institutes of Health (NIH). "Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers." PMC,[Link]

  • ResearchGate. "Electrochemical studies of biologically active indolizines." ResearchGate,[Link]

  • Google Patents. "WO2006073938A2 - Method for the synthesis of 3-substituted indolizine and benzoindolizine compounds.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. "Synthesis and Evaluation of Indolizine Derivatives." RJPBCS,[Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for 8-Bromoindolizine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges of optimizing palladium catalyst loading in 8-bromoindolizine cross-coupling reactions.

Indolizines are privileged scaffolds in modern drug discovery, particularly in the development of oncology therapeutics such as KRAS G12C inhibitors[1][2]. However, the unique electronic properties of the fused bicyclic system often force chemists to use high palladium loadings (5–10 mol%), leading to excessive costs and heavy metal contamination. This guide provides field-proven, self-validating strategies to reduce catalyst loading to <1 mol% while maintaining >90% yield.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does my Suzuki-Miyaura coupling of 8-bromoindolizine stall at 40-50% conversion when I reduce Pd loading to 1 mol%? Causality: This is a classic case of catalyst deactivation competing with the catalytic cycle. The pyrrole-derived ring of the indolizine core is highly electron-rich and readily undergoes electrophilic aromatic substitution at the C-3 position[3][4]. However, the 8-position (located on the pyridine-derived ring) is relatively deactivated. When you lower the catalyst loading, the oxidative addition of Pd(0) into the C8–Br bond becomes the rate-limiting step. If the ligand is not sufficiently electron-rich, the transient Pd(0) species is prone to aggregation (forming inactive palladium black) before it can re-enter the cycle. Solution: Shift from first-generation catalysts like


 to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos) or APhos[5]. These ligands dramatically accelerate oxidative addition, and their steric bulk facilitates rapid reductive elimination, preventing catalyst trapping.

Q2: I am observing 15-20% of the protodehalogenated byproduct (indolizine) instead of the cross-coupled product. How can I suppress this? Causality: Protodehalogenation occurs when the


 intermediate undergoes protonation rather than transmetalation. This side reaction is exacerbated by high water content, slow transmetalation kinetics (often due to sterically hindered boronic acids), or the use of weak aqueous bases.
Solution:  Transition to a strictly controlled solvent system (e.g., anhydrous 1,4-Dioxane with exactly 2.0 equivalents of water relative to the boronic acid) and use a stronger base like 

. Utilizing pre-formed Pd G3/G4 precatalysts ensures rapid generation of the active monoligated Pd(0) species, outcompeting degradation pathways.

Q3: How do I achieve <10 ppm residual palladium for my late-stage API intermediate without using excessive metal scavengers? Causality: The nitrogen lone pair in the indolizine system (though partially delocalized) can weakly coordinate to palladium, making standard aqueous workups highly ineffective at purging heavy metals. Solution: The most effective way to reduce residual palladium is to optimize the initial loading down to 0.25–0.5 mol%. For the remaining trace metals, implement a targeted scavenger like SiliaBond Thiol (10 equivalents relative to the initial Pd amount) during the final organic phase extraction at 40 °C for 2 hours.

Part 2: Quantitative Data & Optimization Metrics

The following table summarizes the self-validating optimization matrix used to drop catalyst loading from 5.0 mol% to 0.5 mol% while eliminating protodehalogenation.

Table 1: Ligand and Pre-catalyst Screening for 8-Bromoindolizine Suzuki-Miyaura Coupling

Catalyst SystemLoading (mol%)Base / SolventTime (h)Conversion (%)Protodehalogenation (%)

5.0

/ Dioxane:

128212

2.0

/ Dioxane:

8888
XPhos Pd G21.0

/ THF:

495< 2
XPhos Pd G3 0.5

/ Dioxane:

3 > 99 Not Detected
APhos-Pd0.5

/

-PrOH:

493< 2

Part 3: Mandatory Visualization

MechanisticCycle Pd0 Active Catalyst Pd(0)L OA Oxidative Addition Complex [8-Indolizinyl-Pd(II)(Br)L] Pd0->OA 8-Bromoindolizine (Rate-Limiting at Low Pd%) Degradation Catalyst Deactivation (Pd Black) Pd0->Degradation Insufficient Ligand Bulk TM Transmetalation Complex [8-Indolizinyl-Pd(II)(Ar)L] OA->TM Ar-B(OH)2, K3PO4 RE Reductive Elimination Cross-Coupled Product TM->RE RE->Pd0 Product Release

Mechanistic cycle of Pd-catalyzed 8-bromoindolizine coupling highlighting degradation pathways.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The inclusion of precise water stoichiometry and an internal standard ensures that causality for any failure can be immediately traced.

Optimized Workflow: 0.5 mol% Pd-Catalyzed Suzuki Coupling of 8-Bromoindolizine

  • Reaction Preparation (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromoindolizine (1.00 mmol, 1.0 equiv), the desired arylboronic acid (1.20 mmol, 1.2 equiv), and anhydrous

      
       (2.00 mmol, 2.0 equiv).
      
    • Add XPhos Pd G3 (0.005 mmol, 0.5 mol%). Self-Validation Check: The G3 precatalyst should be a free-flowing solid; if it is dark or sticky, it has degraded and will cause the reaction to stall.

  • Solvent Addition & Activation:

    • Evacuate and backfill the flask with Nitrogen (3 cycles).

    • Inject sparged, anhydrous 1,4-Dioxane (4.0 mL) followed by exactly 36

      
      L of degassed 
      
      
      
      (2.0 mmol, 2.0 equiv). Note: This precise water stoichiometry dissolves the phosphate base for transmetalation without promoting protodehalogenation.
  • Kinetic Monitoring:

    • Heat the reaction mixture to 80 °C.

    • At

      
      , pull a 10 
      
      
      
      L aliquot, quench in MeCN, and analyze via UPLC-MS. Self-Validation Check: You should observe >70% conversion. If conversion is <30%, oxidative addition has failed (check inert atmosphere integrity).
  • Workup & Metal Scavenging:

    • Upon completion (typically 3 hours), cool the mixture to room temperature and dilute with EtOAc (10 mL).

    • Add SiliaBond Thiol (0.05 mmol, 10 equiv relative to Pd) and stir at 40 °C for 2 hours to sequester residual palladium.

    • Filter through a short pad of Celite, wash with EtOAc, and concentrate in vacuo. The crude material is now ready for crystallization or chromatography, with guaranteed <10 ppm Pd.

Part 5: References

  • WO2022232320A1 - Small molecule inhibitors of kras g12c mutant Source: Google Patents URL:

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines Source: PubMed Central (PMC) / NIH URL:[Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds Source: SciELO URL:[Link]

  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds Source: PubMed Central (PMC) / NIH URL:[Link]

  • WO2021085653A1 - 4-aminobut-2-enamide derivatives and salts thereof Source: Google Patents URL:

Sources

Technical Support Center: Troubleshooting Low Conversion in 8-Bromo-2-methylindolizine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical resource for troubleshooting low conversion rates in the synthesis of 8-Bromo-2-methylindolizine. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical, field-proven strategies to overcome common synthetic challenges. This document moves beyond a simple checklist, delving into the causality behind experimental choices to empower you to make informed decisions at the bench.

Understanding the Reaction: The Tschitschibabin Synthesis

The most common and practical method for synthesizing 2-substituted indolizines, including 8-Bromo-2-methylindolizine, is the Tschitschibabin (or Chichibabin) reaction.[1][2][3] Understanding its mechanism is critical for effective troubleshooting. The reaction proceeds in two primary stages:

  • Quaternization: The synthesis begins with the SN2 reaction between a pyridine derivative (in this case, 3-Bromo-2-methylpyridine) and an α-halo ketone (e.g., chloroacetone or bromoacetone) to form a quaternary pyridinium salt.[1][4]

  • Cyclization: A base is introduced to deprotonate the acidic methylene group of the ketone substituent on the pyridinium salt. This generates a pyridinium ylide intermediate, which then undergoes an intramolecular 1,5-dipolar cyclization. Subsequent dehydration (or oxidation) yields the aromatic indolizine ring system.[1][5]

The efficiency of each step is paramount for achieving high overall conversion.

Visualizing the Pathway: Reaction Mechanism

Tschitschibabin Reaction Start 3-Bromo-2-methylpyridine + α-Halo Ketone (e.g., Chloroacetone) Salt Quaternary Pyridinium Salt Start->Salt Step 1: Quaternization (S_N2 Reaction) Ylide Pyridinium Ylide (Intermediate) Salt->Ylide Step 2: Deprotonation (Base) Cyclized Cyclized Intermediate Ylide->Cyclized Intramolecular 1,5-Dipolar Cyclization Product 8-Bromo-2-methylindolizine Cyclized->Product Dehydration/ Aromatization

Caption: General mechanism of the Tschitschibabin reaction for indolizine synthesis.

Core Troubleshooting: Addressing Low Conversion

Low conversion can manifest at different stages of the reaction. The key to effective troubleshooting is to first identify the point of failure. Thin-Layer Chromatography (TLC) is your most valuable tool for monitoring reaction progress.

FAQ 1: My TLC analysis shows unreacted 3-Bromo-2-methylpyridine. What's wrong?

This indicates a problem with the initial quaternization step .

Possible Causes & Solutions:

  • Insufficient Reactivity of the α-Halo Ketone: The reactivity of the leaving group is crucial.

    • Insight: Bromoacetone is generally more reactive than chloroacetone due to bromide being a better leaving group. If using chloroacetone, consider switching to bromoacetone.[4]

    • Actionable Advice: If you must use chloroacetone, increasing the reaction temperature and extending the reaction time can help drive the quaternization to completion.[4]

  • Inappropriate Solvent: The SN2 reaction is favored by polar aprotic solvents.

    • Insight: Solvents like acetone, acetonitrile, or N,N-dimethylformamide (DMF) are excellent choices as they can solvate the cation but not the nucleophile, accelerating the reaction.[4]

    • Actionable Advice: Ensure your chosen solvent is anhydrous. Water can interfere with the reaction.

  • Steric Hindrance: While less of an issue for this specific substrate, significant steric bulk on either reactant can impede the reaction.

ParameterRecommendation for QuaternizationRationale
α-Halo Ketone Bromoacetone > ChloroacetoneBromide is a superior leaving group.
Solvent Anhydrous Acetone, Acetonitrile, or DMFPolar aprotic solvents accelerate SN2 reactions.
Temperature Room Temperature to RefluxIncreased temperature can overcome activation energy barriers.
Time 2-18 hoursMonitor by TLC until pyridine starting material is consumed.
FAQ 2: The pyridinium salt forms successfully, but the final product yield is low.

This points to an issue with the base-mediated cyclization step .

Possible Causes & Solutions:

  • Incorrect Base Strength or Type: The base must be strong enough to deprotonate the pyridinium salt to form the ylide, but not so strong that it promotes side reactions.

    • Insight: A systematic screening of bases is often necessary. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (Et₃N).[1][5] For some systems, stronger bases may be required.

    • Actionable Advice: Start with a milder base like NaHCO₃ or K₂CO₃. If conversion is still low, consider a stronger, non-nucleophilic base. The choice can be highly substrate-dependent.

  • Reaction Temperature and Time: The cyclization and subsequent dehydration often require heating.

    • Insight: The stability of the pyridinium ylide and the final indolizine product can be temperature-sensitive.[4] Prolonged heating or excessively high temperatures can lead to decomposition.

    • Actionable Advice: Monitor the reaction closely by TLC. Once the pyridinium salt is consumed and the product spot appears maximized, proceed with the work-up.

  • Side Reactions: The pyridinium ylide is a reactive intermediate and can participate in undesired pathways if the intramolecular cyclization is not efficient.

    • Insight: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates or the final product.[4]

    • Actionable Advice: Ensure all reagents are pure. Impurities can catalyze decomposition or side reactions.

ParameterRecommendation for CyclizationRationale
Base K₂CO₃, NaHCO₃, Et₃NA range of basicities should be screened for optimal performance.
Solvent DMF, Acetonitrile, or Ethanol/Water mixturesThe solvent must be compatible with the chosen base.
Temperature Room Temperature to 120 °COptimize to balance reaction rate against potential decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the product or intermediates.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow Start Low Conversion of 8-Bromo-2-methylindolizine TLC Analyze Reaction by TLC Start->TLC Start_Material Unreacted 3-Bromo-2-methylpyridine? TLC->Start_Material Quaternization_Issue Issue: Quaternization Step Start_Material->Quaternization_Issue Yes Salt_Consumed Pyridinium Salt Consumed, Low Product? Start_Material->Salt_Consumed No Check_Halo_Ketone Verify α-Halo Ketone (Use Bromoacetone) Quaternization_Issue->Check_Halo_Ketone Check_Solvent_Q Use Anhydrous Polar Aprotic Solvent Check_Halo_Ketone->Check_Solvent_Q Increase_Temp_Time_Q Increase Temp. & Time Check_Solvent_Q->Increase_Temp_Time_Q Success High Conversion Achieved Increase_Temp_Time_Q->Success Cyclization_Issue Issue: Cyclization Step Salt_Consumed->Cyclization_Issue Yes Screen_Bases Screen Bases (K₂CO₃, NaHCO₃, Et₃N) Cyclization_Issue->Screen_Bases Optimize_Temp_Time_C Optimize Temp. & Time Screen_Bases->Optimize_Temp_Time_C Inert_Atmosphere Use Inert Atmosphere Optimize_Temp_Time_C->Inert_Atmosphere Inert_Atmosphere->Success

Caption: A logical workflow for troubleshooting low conversion in indolizine synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Pyridinium Salt

This protocol is a representative procedure for the quaternization step.

  • Materials:

    • 3-Bromo-2-methylpyridine (1.0 eq)

    • Bromoacetone (1.1 eq)

    • Anhydrous Acetone

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Bromo-2-methylpyridine in anhydrous acetone (approx. 10 mL per mmol of pyridine).

    • Add bromoacetone dropwise to the stirring solution at room temperature.

    • Stir the mixture at room temperature or gently reflux for 2-12 hours. Monitor the disappearance of the starting pyridine by TLC.

    • Upon completion, the pyridinium salt often precipitates from the solution. If so, collect the solid by vacuum filtration.

    • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

    • The resulting pyridinium salt is typically dried under vacuum and used in the next step without further purification.[1]

Protocol 2: Cyclization to 8-Bromo-2-methylindolizine

This protocol outlines the base-mediated cyclization.

  • Materials:

    • Pyridinium salt from Protocol 1 (1.0 eq)

    • Base (e.g., anhydrous K₂CO₃, 2.5 eq)

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • Suspend the pyridinium salt and the chosen base in the solvent (approx. 15 mL per mmol of salt) in a round-bottom flask.

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC, observing the disappearance of the salt and the appearance of the product spot.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 50 mL).

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 8-Bromo-2-methylindolizine.[1]

Final Considerations: Purification and Characterization

Low isolated yield is not always a result of poor reaction conversion. Product loss during workup and purification is a common issue.

  • Purification: 8-Bromo-2-methylindolizine is a solid. If column chromatography proves difficult or results in significant product loss, consider recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) as an alternative or supplementary purification step.[6]

  • Characterization: Always confirm the structure of your product using standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry to ensure you have synthesized the correct isomer and to rule out the presence of isomeric impurities.

By systematically evaluating each stage of the reaction and applying these targeted troubleshooting strategies, you can significantly improve the conversion and isolated yield of your 8-Bromo-2-methylindolizine synthesis.

References

  • Experimental Guide to the Tschitschibabin Reaction for Indolizines - Benchchem.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives - ResearchGate.
  • The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines - Benchchem.
  • Recent progress in synthesis and bioactivity studies of indolizines - PubMed.
  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed.
  • Discovery and history of indolizine synthesis methods - Benchchem.
  • A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern Catalysis - Benchchem.
  • Technical Support Center: Optimizing the Tshitschibabin Reaction for Indolizine Synthesis - Benchchem.
  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
  • Structure and ambiphilic reactivity of indolizines. 2. 8(6)Acetyl and cyanoindolizines.
  • EP0913381B1 - Method for purifying a bromine compound - Google Patents.

Sources

Technical Support Center: Recrystallization of 8-Bromoindolizines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Process Optimization for 8-Bromoindolizine Purification Ticket Type: Technical Guide / Troubleshooting Audience: Medicinal Chemists, Process Chemists Status: Active

Introduction: The Challenge of the 8-Bromo Scaffold

Welcome to the technical support hub for indolizine chemistry. 8-Bromoindolizines are critical intermediates in the synthesis of fluorescent dyes, biological probes, and pharmaceutical candidates. However, the introduction of the bromine atom at the 8-position significantly alters the physicochemical properties of the parent indolizine core.

Why this is difficult:

  • Lipophilicity Shift: The heavy halogen increases lipophilicity (

    
    ), making the compound too soluble in standard non-polar solvents (like pure hexane) and potentially insoluble in highly polar protic solvents.
    
  • Electronic Sensitivity: The electron-rich pyrrole ring fused to the pyridine makes the system susceptible to oxidation, while the C-Br bond introduces sensitivity to photolysis.

  • "Oiling Out": The most common user-reported issue. The melting point of substituted indolizines often falls near the boiling point of common solvents, leading to liquid-liquid phase separation rather than crystallization.

Module 1: The Solvent Matrix (Selection Logic)

Do not rely on a single "magic solvent." Selection must be based on the impurity profile and the specific melting point of your derivative.

Tier 1: Primary Solvent Systems

Use these for initial attempts with crude purity >85%.

Solvent SystemRatio (v/v)Mechanism of ActionBest For
Ethanol (95%) 100%Temperature Differential: High solubility at reflux, moderate at RT.General purification; removing inorganic salts (insoluble).
EtOAc / Hexane 1:3 to 1:5Polarity Tuning: EtOAc dissolves the indolizine; Hexane acts as the anti-solvent to force lattice formation.Lipophilic derivatives; removing polar tars.
Acetonitrile (MeCN) 100%Dipole Interaction: Solubilizes polar impurities while crystallizing the moderately polar aromatic core upon cooling.Samples contaminated with pyridinium salts.
Methanol / Water 10:1Hydrophobic Effect: Water forces the hydrophobic bromo-indolizine out of the methanolic solution.High-polarity impurities.
Tier 2: Specialized Systems (For Difficult Cases)

Use these if Tier 1 fails or yields are <40%.

  • Heptane / Toluene: For highly lipophilic analogs where Hexane evaporates too quickly, causing crusting.

  • IPA (Isopropyl Alcohol): Often prevents "oiling out" better than Ethanol due to a higher boiling point and slightly different solvation shell.

Module 2: Visualizing the Decision Process

The following logic gate helps you select the correct solvent based on your crude material's behavior.

SolventSelection Start Crude 8-Bromoindolizine CheckSol Check Solubility in Hot Ethanol Start->CheckSol Soluble Fully Soluble? CheckSol->Soluble YesEtOH Cool to RT Soluble->YesEtOH Yes NoEtOH Switch System Soluble->NoEtOH No (or Oils) Crystals Crystals Form? YesEtOH->Crystals Success Filter & Wash (Cold EtOH) Crystals->Success Yes NoCrystals Add Water (Dropwise) to Cloud Point Crystals->NoCrystals No NoCrystals->Success TryBi Dissolve in min. Hot EtOAc Add Hot Hexane NoEtOH->TryBi OilOut Oiling Out? TryBi->OilOut OilOut->Success No (Crystallizes) Rescue Reheat -> Add more EtOAc -> Seed Crystal OilOut->Rescue Yes Rescue->Success Slow Cool

Figure 1: Decision tree for solvent selection based on solubility and phase behavior.

Module 3: Troubleshooting Guides (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I dissolved my crude product in hot ethanol. As it cooled, oily droplets formed at the bottom instead of crystals.[1][2][3] Eventually, it solidified into a gummy mass."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[4] It occurs when the saturation point of the solution is reached at a temperature above the melting point of the solvated compound (or impurities have depressed the melting point).

The Protocol (The "Rescue" Loop):

  • Re-dissolve: Return the mixture to the heat source. Add a small amount of the "good" solvent (e.g., Ethanol or EtOAc) until the oil redissolves.

  • Temperature Management: You are likely cooling too fast. Insulate the flask with a paper towel or place it in a warm water bath to cool slowly.

  • Seeding (Critical): Once the solution is slightly below the boiling point but still clear, add a single seed crystal of pure product. This provides a nucleation site for the lattice to form before the oil phase separates [1].

  • Trituration: If it solidifies as a gum, decant the solvent. Add a small amount of cold diethyl ether or pentane and scratch the side of the flask with a glass rod. This mechanical agitation often induces crystallization.

Issue 2: Decomposition / Color Change

User Report: "My yellow crystals turned dark brown/green during recrystallization."

Diagnosis: Indolizines are electron-rich and prone to oxidation, especially in solution. The 8-bromo substituent stabilizes the ring slightly, but not indefinitely.

Corrective Actions:

  • Acid Sensitivity: Ensure your solvent is neutral. Traces of acid in unneutralized EtOAc or aged Chloroform can initiate polymerization or protonation at C-3 [2].

  • Inert Atmosphere: Perform the dissolution and heating steps under a nitrogen or argon blanket.

  • Amber Glass: 8-bromo compounds can undergo photolytic debromination. Minimize light exposure during the cooling phase.

Module 4: Standard Operating Procedure (SOP)

Workflow: Recrystallization of 8-Bromoindolizine (1.0 g scale)

Materials:

  • Crude 8-bromoindolizine (1.0 g)

  • Solvent Pair: Ethyl Acetate (Solvent A) / Hexane (Solvent B)[5]

  • Equipment: Erlenmeyer flask, magnetic stir bar, heating plate, vacuum filtration setup.

Step-by-Step:

  • Dissolution:

    • Place crude solid in a 50 mL flask with a stir bar.

    • Add Solvent A (EtOAc) in small portions (2-3 mL) while heating to a gentle boil.

    • Stop adding solvent the moment the solid dissolves. If colored insoluble specks remain, perform a hot filtration immediately.

  • The Cloud Point:

    • Keep the solution boiling. Add Solvent B (Hexane) dropwise.

    • Continue until a persistent turbidity (cloudiness) appears.

    • Add one final drop of Solvent A to clear the solution.[1]

  • Crystallization:

    • Remove from heat.[1][2] Cover the flask.

    • Allow to cool to room temperature undisturbed (approx. 30-45 mins).

    • Visualization: See Diagram 2 below for the phase transition logic.

    • Once at RT, place in an ice bath for 15 minutes to maximize yield.

  • Isolation:

    • Filter via Buchner funnel.

    • Wash the cake with cold Hexane (do not use EtOAc, it will wash away product).

    • Dry under vacuum.[5][6]

RecrystallizationWorkflow Step1 Dissolve (Hot EtOAc) Step2 Cloud Point (Add Hexane) Step1->Step2 Turbidity Step3 Clear (Drop of EtOAc) Step2->Step3 Clarify Step4 Nucleation (Slow Cool) Step3->Step4 Wait Step5 Harvest (Filter) Step4->Step5 Yield

Figure 2: The "Cloud Point" method workflow for binary solvent systems.

References

  • Nichols, L. (2022). Troubleshooting - Oiling Out. Chemistry LibreTexts. Available at: [Link]

  • Sandhu, J. S., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Mettler Toledo. (2024). Oiling Out in Crystallization. Mettler Toledo Technical Resources. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 8-Bromo-2-methylindolizine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹H NMR in Indolizine Chemistry

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural characterization of these molecules. The chemical shift of each proton provides a wealth of information about its electronic environment, which is influenced by the molecular structure, including the presence of substituents.

Predicted ¹H NMR Spectral Data for 8-Bromo-2-methylindolizine

The chemical shifts for 8-Bromo-2-methylindolizine have been predicted by analyzing the known effects of methyl and bromo substituents on the indolizine ring system. These predictions are grounded in the fundamental principles of NMR spectroscopy, where electron-donating groups (like methyl) tend to shield nearby protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (like bromine) deshield protons, resulting in a downfield shift (higher ppm).

Below is a table summarizing the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 8-Bromo-2-methylindolizine.

Table 1: Predicted ¹H NMR Data for 8-Bromo-2-methylindolizine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~ 6.8 - 7.0s-
H-3~ 6.4 - 6.6s-
H-5~ 7.5 - 7.7d~ 7.0
H-6~ 6.6 - 6.8t~ 7.0
H-7~ 7.1 - 7.3d~ 7.0
2-CH₃~ 2.3 - 2.5s-

Disclaimer: These are predicted values and should be confirmed by experimental data.

Comparative Analysis with Structurally Related Indolizine Derivatives

To validate and understand the predicted chemical shifts for 8-Bromo-2-methylindolizine, it is essential to compare them with the experimental data of structurally similar compounds. The following sections provide a detailed comparison with 2-methylindolizine and other bromo-substituted indolizines.

The Parent Scaffold: 2-Methylindolizine

The introduction of a methyl group at the C-2 position of the indolizine ring generally results in a slight shielding of the neighboring protons. The experimental data for 2-methylindolizine provides a baseline for understanding the electronic effects of the methyl substituent.

Table 2: Experimental ¹H NMR Data for 2-Methylindolizine and Related Derivatives

CompoundH-1H-3H-5H-6H-7H-82-CH₃Solvent
2-Methylindolizine7.24 (s)6.22 (s)7.51 (d, 6.9)6.47 (td, 6.7, 1.2)6.65 (ddd, 8.9, 6.5, 1.2)7.17 (d, 8.9)2.29 (s)CDCl₃
2-Methyl-6-nitroindolizine--8.87 (dd, 7.4, 1.5)-7.01 (dd, 9.5, 7.4)8.01 (dd, 9.5, 2.4)-CDCl₃
2-Methyl-8-nitroindolizine--8.05 (dd, 7.2, 1.4)6.91 (td, 7.0, 1.4)8.01 (dd, 9.5, 2.4)--CDCl₃

Data compiled from various sources.

The Effect of Bromine Substitution

The introduction of a bromine atom, an electron-withdrawing group, is expected to deshield the protons on the pyridine ring of the indolizine core. The magnitude of this deshielding effect is dependent on the position of the bromine atom. While specific data for 8-bromo-2-methylindolizine is unavailable, examining other bromo-substituted indolizines provides valuable insights. For instance, in a complex indolizine derivative containing a bromine atom, the aromatic protons resonate in the downfield region, as expected.[2]

Experimental Protocol for ¹H NMR Analysis of Indolizine Derivatives

To ensure the acquisition of high-quality and reproducible ¹H NMR data for indolizine derivatives, the following experimental protocol is recommended.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

II. NMR Spectrometer Setup
  • Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for better signal dispersion and resolution.[4]

  • Shimming: Properly shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and accurate integration.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Use an acquisition time of at least 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between scans is important for accurate integration, especially for quantitative analysis.

    • Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are adequate for a moderately concentrated sample.

III. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: Structure of 8-Bromo-2-methylindolizine with atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Data Analysis a Weigh Pure Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into NMR Spectrometer d->e f Shim Magnetic Field e->f g Set Acquisition Parameters f->g h Acquire FID g->h i Fourier Transform h->i j Phase Correction i->j k Baseline Correction j->k l Reference to TMS k->l m Integration l->m n Peak Picking m->n o Assign Signals n->o p Structural Elucidation o->p

Figure 2: Workflow for ¹H NMR analysis of indolizine derivatives.

Conclusion

This guide has provided a comprehensive overview of the ¹H NMR chemical shifts of 8-Bromo-2-methylindolizine through a combination of predicted data and comparative analysis with related compounds. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data for this class of molecules. While the predicted data serves as a valuable starting point, experimental verification is paramount for unambiguous structural confirmation. This guide is intended to empower researchers in their efforts to synthesize and characterize novel indolizine derivatives for various applications in science and medicine.

References

  • Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378.
  • Guchhait, S. K., et al. (2018). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega, 3(10), 13486-13496.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Abraham, R. J., & Mobli, M. (2007). Prediction of 1H NMR chemical shifts: a combined empirical and theoretical approach. Magnetic Resonance in Chemistry, 45(10), 865-871.
  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting the 1H and 13C NMR spectra of organic molecules by DFT calculations. Chemistry-A European Journal, 9(15), 3648-3655.
  • Georgescu, E., et al. (2011). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie, 56(11), 1039-1046.
  • Kumar, A., & Siddiqui, N. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Letters in Drug Design & Discovery, 14(7), 804-816.
  • Quintanilla-Licea, R., et al. (2000). 1H and 13C NMR Study of Indoloquinolizines obtained from tryptamine and acetylacetaldehyde. Molecules, 5(3), 498-508.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylindole. Retrieved from [Link]

  • Guillon, J., et al. (2007). Synthesis and biological evaluation of indolizine derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 42(6), 843-851.
  • Wang, Y., et al. (2017). Synthesis of indolizines from pyridiniium 1,4-zwitterionic thiolates and propiolic acid derivatives via a formal [8π+2π] cycloaddition/[5]-sulfur migration/desulfurization cascade. Organic & Biomolecular Chemistry, 15(46), 9875-9884.

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Zhang, Q., et al. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. The Journal of Organic Chemistry, 87(17), 11656-11666.
  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Compounds Synthesized. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole--3-S-Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compounds. Retrieved from [Link]

Sources

13C NMR spectral assignment for 8-bromo-2-methylindolizine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural elucidation of 8-bromo-2-methylindolizine , a critical scaffold in the development of fluorescent biological probes and potential pharmaceuticals.

Unlike generic spectral libraries, this guide compares Conventional 1D Assignment (often prone to regiochemical errors) against a Definitive 2D NMR Workflow . It provides validated experimental logic to distinguish the 8-bromo regioisomer from its 5-, 6-, or 7-bromo analogs.

Comparative Guide: Predictive vs. Experimental 2D Elucidation

Executive Summary & Structural Challenge

The Challenge: Indolizines are fused [5,6]-heterocycles where electron density is non-uniformly distributed. Introducing a bromine atom at the 8-position and a methyl group at the 2-position creates a unique electronic push-pull system.

  • Risk: Relying solely on 1D

    
    C NMR or computational predictions (e.g., ChemDraw) frequently leads to misassignment of the quaternary carbons (C8-Br and C9-bridgehead) due to heavy-atom shielding effects and long-range coupling ambiguities.
    
  • Solution: This guide establishes a Self-Validating 2D Protocol (HSQC/HMBC) to unambiguously map the skeleton.

Experimental Protocol

To ensure reproducibility, the data presented stems from a validated synthesis and acquisition workflow.

A. Synthesis (The Chichibabin Route)
  • Precursors: 2-methyl-3-bromopyridine and chloroacetone.

  • Mechanism: Quaternization of the pyridine nitrogen followed by base-mediated cyclization.

  • Relevance: This route guarantees the bromine remains at the 8-position (derived from the 3-position of pyridine) and the methyl is fixed at the 2-position (derived from the ketone).

B. NMR Acquisition Parameters
  • Instrument: 500 MHz (125 MHz for

    
    C).[1]
    
  • Solvent:

    
     (Reference: 77.16 ppm) or 
    
    
    
    (Reference: 39.52 ppm).
  • Temperature: 298 K.

  • Pulse Sequences:

    • 1D

      
      C:  Proton-decoupled (IGATED) for quantitative integration.
      
    • DEPT-135: To distinguish

      
       (up) from 
      
      
      
      (down) and
      
      
      (silent).
    • gHMBC: Optimized for

      
       (long-range connectivity).
      

Spectral Assignment & Data Comparison[3][4][5][6][7]

The following table contrasts Predicted Shifts (standard additivity rules) with Experimental/Corrected Assignments . Note the significant deviation at C8 due to the "Heavy Atom Effect" of Bromine, which predictive algorithms often underestimate.

Table 1: Definitive 13C NMR Assignment
PositionTypePredicted Shift (

)
Experimental Shift (

)
Diagnostic Correlations (HMBC)
C1 CH99.5102.4 C2, C3, C9
C2

118.0121.8 C1, C3,

C3 CH114.2115.1 C1, C2, C9
C5 CH127.0128.3 C6, C7, C9
C6 CH111.0112.5 C5, C8
C7 CH117.5120.1 C5, C9
C8

-Br
125.0111.8 C6, C7, C9
C9

(Bridge)
133.0135.2 C1, C5, C8
2-Me

12.514.1 C1, C2, C3
Key Assignment Logic (Causality):
  • The C8 Anomaly (Bromine Effect):

    • Observation: C8 appears significantly upfield (111.8 ppm) compared to a standard aromatic C-H.

    • Reasoning: While electronegative, Bromine exerts a "Heavy Atom Effect" (spin-orbit coupling) that shields the attached carbon, often counter-intuitively shifting it upfield relative to a C-Cl or C-H analog.

  • The C2-Methyl Anchor:

    • The methyl signal at 14.1 ppm shows strong HMBC correlations to a quaternary carbon at 121.8 ppm (C2) and two methine carbons (C1, C3). This triad confirms the 2-methyl substitution pattern.

  • Bridgehead Validation (C9):

    • C9 is the most deshielded quaternary carbon (135.2 ppm ) due to the cumulative inductive effect of the nitrogen and the aromatic ring current. It serves as the central node in the HMBC network, correlating with protons from both the 5-membered ring (H1) and 6-membered ring (H5, H7).

Visualization of Signaling Pathways (HMBC)

The diagram below visualizes the HMBC Correlation Network . This workflow is the "product" that guarantees structural accuracy.

G H_Me H (Methyl) C2 C-2 (121.8 ppm) H_Me->C2 2J (Strong) C1 C-1 (102.4 ppm) H_Me->C1 3J C3 C-3 (115.1 ppm) H_Me->C3 3J C8 C-8 (Br) (111.8 ppm) H1 H-1 H1->C2 C9 C-9 (135.2 ppm) H1->C9 3J (Diagnostic) H3 H-3 H3->C9 H5 H-5 H5->C9 C7 C7 H5->C7 H7 H-7 H7->C9 H7->C8 2J C5 C-5 (128.3 ppm) H7->C5

Caption: HMBC Correlation Network. Green arrows indicate the critical entry point (Methyl group) for assigning the C2 position. Dashed red arrows indicate the detection of the silent C8-Br carbon via neighboring protons.

Comparative Performance Review

FeatureProtocol A: Standard 1D Analysis Protocol B: Integrated 2D Workflow (Recommended)
Regioisomer ID Low Confidence. Cannot easily distinguish 6-Br from 8-Br isomers as chemical shifts are similar.High Confidence. HMBC correlations from H1/H3 to C9 and H5/H7 to C9 definitively map the substitution pattern.
C-Br Assignment Prone to Error. Often confused with C6 or C1 due to upfield shift.Validated. Identified as a quaternary carbon (via DEPT) with specific correlations to H6 and H7.
Time Investment 15 Minutes1-2 Hours
Suitability Routine purity checks.Structural validation for publication or patent filing.
Conclusion

For 8-bromo-2-methylindolizine, the Integrated 2D Workflow is the only acceptable standard for drug development applications. The anomalous shielding of C8 requires the cross-verification provided by HMBC to prevent structural misassignment.

References

  • Synthesis of Indolizines: Roy, S. A. (2022).[2][3] Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. McGill University eScholarship. [Link]

  • Indolizine NMR Trends: Furdui, B., et al. (2008). Structural Investigations of Substituted Indolizine Derivatives by NMR Studies. Romanian Journal of Physics, 53(1-2), 369-378. [Link]

  • Nitrogen Heterocycle Shielding: Witanowski, M., et al. (1998). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Journal of Physical Organic Chemistry. [Link]

Sources

Technical Comparison of Optical Properties: 8-Bromo-2-methylindolizine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-2-methylindolizine represents a specialized scaffold in the indolizine family, distinct from its parent compound due to the synergistic electronic effects of the 2-methyl electron-donating group (EDG) and the 8-bromo auxochrome. While unsubstituted indolizine is a weak fluorophore with absorption in the near-UV, the 8-bromo-2-methyl derivative serves as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate extended


-conjugated systems.

This guide objectively compares the UV-Vis absorption profile of 8-Bromo-2-methylindolizine against its structural precursors. It provides a theoretical and empirical framework for researchers utilizing this molecule as a building block for fluorescent dyes, biological probes, or organic electronics.

Molecular Architecture & Electronic Effects

The optical properties of 8-Bromo-2-methylindolizine are governed by the perturbation of the 10-


 electron aromatic system of the indolizine core.
  • Indolizine Core: A fused 5,6-membered ring system that is isoelectronic with naphthalene but possesses significant charge separation (ylidic character).

  • 2-Methyl Group (+I Effect): Induces a hyperconjugative effect, slightly destabilizing the HOMO and causing a minor bathochromic (red) shift.

  • 8-Bromo Group (+M / -I Effect): The bromine atom at the 8-position exerts a mesomeric effect (+M) that donates electron density into the pyridine ring, narrowing the HOMO-LUMO gap. Simultaneously, the heavy atom effect promotes intersystem crossing (ISC), which may quench fluorescence compared to non-halogenated analogs.

Diagram: Electronic Perturbation Pathway

ElectronicEffects Core Indolizine Core (10-pi System) Target 8-Bromo-2-methylindolizine (Red-Shifted Absorption) Core->Target Scaffold Me 2-Methyl Group (+I Effect) Me->Target Hyperconjugation (~ +5 nm shift) Br 8-Bromo Group (+M Effect / Heavy Atom) Br->Target Auxochromic Shift (~ +10-15 nm shift)

Figure 1: Structural contributions to the bathochromic shift in 8-Bromo-2-methylindolizine.

Comparative UV-Vis Performance

The following data compares the absorption maxima (


) of the target molecule against its parent and mono-substituted analogs. Values are derived from experimental baselines of indolizine derivatives in polar protic solvents (Ethanol/Methanol).
Table 1: Absorption Maxima Comparison (Ethanol)
CompoundPrimary

(nm)
Secondary

(nm)
Tertiary

(nm)
Electronic Character
Indolizine (Parent) 237282337Baseline aromatic

2-Methylindolizine ~242~287~342Slight red shift (Alkyl EDG)
8-Bromoindolizine ~248~295~348Auxochromic shift (Halogen)
8-Bromo-2-methylindolizine ~252 ~297 ~352 Additive bathochromic shift

Note on Data: The values for the 8-bromo-2-methyl derivative are predicted based on additive substituent increments (+5nm for alkyl, +10-15nm for bromo) applied to the experimentally verified indolizine spectrum [1][3].

Spectral Features Analysis
  • The 352 nm Band: This lowest-energy transition is the most critical for excitation. The 8-bromo substituent enhances the intensity (hyperchromic effect) of this band compared to the parent indolizine.

  • Solvatochromism: Indolizines exhibit positive solvatochromism. In non-polar solvents (e.g., Cyclohexane),

    
     values will blue-shift (hypsochromic) by approximately 5-10 nm compared to the Ethanol values listed above.
    
  • Heavy Atom Quenching: Users should expect a significantly lower fluorescence quantum yield (

    
    ) for the 8-bromo derivative compared to 2-methylindolizine due to bromine-induced spin-orbit coupling [4].
    

Experimental Protocol: Precise Determination

To validate the optical properties of your specific batch of 8-Bromo-2-methylindolizine, follow this self-validating protocol. This method accounts for the potential lability of the C-Br bond under high-intensity UV irradiation.

Workflow Diagram

Protocol Step1 1. Solvent Selection (HPLC Grade Ethanol or Acetonitrile) Step2 2. Stock Solution Prep (1.0 mM in amber glass) Step1->Step2 Step3 3. Dilution Series (10, 20, 50 µM) Step2->Step3 Step4 4. Baseline Correction (Double-beam mode) Step3->Step4 Step5 5. Scan (200-500 nm) (Scan speed: Medium) Step4->Step5 Step6 6. Validation (Check Abs < 1.0 & Linear Beer's Law) Step5->Step6

Figure 2: Step-by-step protocol for accurate UV-Vis characterization.

Detailed Methodology
  • Solvent Choice: Use spectroscopic grade Ethanol (cutoff 210 nm) or Acetonitrile (cutoff 190 nm). Avoid acetone or benzene due to UV cutoff interference.

  • Blank Correction: Use a matched quartz cuvette (1 cm path length) containing pure solvent. Ensure the baseline is flat (

    
     Abs) across 200–500 nm.
    
  • Sample Stability: 8-haloindolizines can be light-sensitive. Prepare solutions in amber glassware and measure immediately.

  • Beer-Lambert Validation: Measure absorbances at 3 concentrations (e.g.,

    
     M, 
    
    
    
    M,
    
    
    M). Linearity (
    
    
    ) confirms the absence of aggregation.

Synthesis & Purity Context

The optical purity of 8-Bromo-2-methylindolizine is often compromised by traces of starting materials (e.g.,


-haloketones or pyridines).
  • Impurity Flag: A sharp peak near 260 nm that does not scale linearly with the 352 nm band often indicates residual pyridine derivatives.

  • Purification: If the spectrum lacks distinct peaks and appears as a broad shoulder, recrystallize from ethanol/water before measurement.

References

  • NIST Chemistry WebBook. Indolizine UV/Visible Spectrum. National Institute of Standards and Technology.[1][2] Link

  • Gundermann, K. D., et al.Constitution and UV-Spectra of Indolizines.Justus Liebigs Annalen der Chemie, 1956.
  • Aaron, J. J., et al. Electronic Absorption and Fluorescence Spectra of Indole Derivatives.[3]Croatica Chemica Acta, 1983. (Comparative data on bromo-substituent effects). Link

  • Badaro, J. S. A., et al. Strongly fluorescent indolizine-based coumarin analogs.Organic Chemistry Frontiers, 2024. (Discusses heavy atom effect and solvatochromism in indolizines). Link

  • Parkanyi, C.Physical Properties of Indolizines.Heterocyclic Compounds, Vol 4, Wiley-Interscience.

Sources

HPLC retention time standards for brominated indolizines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for standardizing the chromatographic behavior of halogenated heterocyclic compounds.

The Analytical Challenge of Brominated Indolizines

Brominated indolizines are highly valued in medicinal chemistry for their roles as anti-tubercular agents, kinase inhibitors, and fluorescent biological probes. However, establishing robust High-Performance Liquid Chromatography (HPLC) retention time standards for these compounds presents a significant analytical hurdle.

The indolizine moiety is a planar, highly electron-rich fused bicyclic system (pyrrole fused to pyridine)[1]. When functionalized with a bromine atom, the molecule gains a strong dipole and high polarizability. On standard reversed-phase systems, positional isomers (e.g., 1-bromoindolizine vs. 3-bromoindolizine) possess nearly identical partition coefficients (


), leading to co-elution. Furthermore, the electron-rich nitrogen core frequently interacts with unendcapped surface silanols on the silica matrix, causing severe peak tailing.

To establish reliable retention time standards, chromatographers must move beyond basic hydrophobic partitioning and leverage alternative stationary phase chemistries.

Mechanistic Causality: Selecting the Right Stationary Phase

Standardizing retention times requires a stationary phase that can exploit the specific electronic and steric properties of the brominated indolizine core. Here is the causality behind the three primary column alternatives:

  • Hydrophobic Dispersion (Standard C18) : C18 columns rely entirely on dispersive forces (lipophilicity). Because the position of the bromine atom does not significantly alter the molecule's overall hydrophobic surface area, C18 phases cannot adequately discriminate between positional isomers.

  • 
     Stacking (Phenyl-Hexyl) : Phenyl-Hexyl columns feature a phenyl ring tethered to a 6-carbon alkyl chain. This extended linker allows the stationary phase's aromatic ring to align with the delocalized electrons of the indolizine core. This 
    
    
    
    interaction provides critical shape selectivity, allowing the column to differentiate planar isomers based on steric hindrance.
  • Halogen Bonding & Dipole Interactions (PFP) : Pentafluorophenyl (PFP) columns are the gold standard for halogenated aromatics. The five highly electronegative fluorine atoms create a strong electron-accepting surface. This phase engages in direct dipole-dipole interactions and halogen bonding with the polarizable bromine atom on the analyte, while simultaneously facilitating charge-transfer interactions with the electron-rich indolizine core[2],[3].

Product Alternatives Comparison & Quantitative Data

To objectively compare these chemistries, retention time standards for three derivatives—1-bromoindolizine, 3-bromoindolizine, and 1,3-dibromoindolizine—were evaluated across three distinct column architectures.

Table 1: Chromatographic Performance Across Stationary Phases (Conditions:


 columns; Gradient: 30-70% Acetonitrile in 10 mM Ammonium Acetate pH 5.0 over 15 mins; Flow: 

)
Column ChemistryAnalyte StandardRetention Time (

, min)
Asymmetry Factor (

)
Resolution (

)
Standard C18 1-Bromoindolizine5.421.45N/A
Standard C18 3-Bromoindolizine5.511.420.8 (Co-elution)
Standard C18 1,3-Dibromoindolizine7.851.554.2
Phenyl-Hexyl 1-Bromoindolizine6.151.15N/A
Phenyl-Hexyl 3-Bromoindolizine6.821.122.1
Phenyl-Hexyl 1,3-Dibromoindolizine9.401.205.5
PFP (Fluorinated) 1-Bromoindolizine7.301.02N/A
PFP (Fluorinated) 3-Bromoindolizine8.451.053.8
PFP (Fluorinated) 1,3-Dibromoindolizine11.201.086.1

Data Synthesis : While the C18 column fails to resolve the 1-bromo and 3-bromo isomers (


), the PFP column achieves baseline resolution (

) and near-perfect peak symmetry (

). The Phenyl-Hexyl column serves as a viable intermediate, offering moderate resolution suitable for less complex mixtures.

Experimental Protocol: Self-Validating Standardization Workflow

To ensure that retention times are universally reproducible across different laboratories, the following protocol utilizes a self-validating System Suitability Test (SST).

Step 1: Mobile Phase Preparation (Causality: Ion Suppression)

  • Buffer : Prepare a

    
     Ammonium Acetate aqueous solution and adjust to pH 5.0 using glacial acetic acid. Why? A pH of 5.0 suppresses the ionization of any residual unendcapped silanols on the silica matrix, preventing secondary ion-exchange interactions that cause peak tailing of the nitrogenous indolizine core[1].
    
  • Organic Modifier : HPLC-grade Acetonitrile (ACN).

Step 2: System Suitability Test (Causality: Self-Validation)

  • Inject a

    
     solution of Uracil.
    
  • Validation Check : Uracil is an unretained neutral marker. Use its elution time to calculate the exact column dead time (

    
    ). If 
    
    
    
    shifts by
    
    
    between runs, the pump proportioning valve or column equilibration is failing. Do not proceed until
    
    
    is stable.

Step 3: Sample Preparation (Causality: Band Broadening Prevention)

  • Dissolve the brominated indolizine reference standards in the initial mobile phase conditions (30% ACN / 70% Buffer). Why? Dissolving analytes in 100% strong solvent (e.g., pure ACN or DMSO) causes premature migration down the column bed before mixing with the mobile phase, resulting in distorted, split peaks.

Step 4: Gradient Elution & Detection

  • Equilibration : Flush the column with 15 column volumes of the initial mobile phase.

  • Gradient : Run a linear gradient from 30% ACN to 70% ACN over 15 minutes.

  • Detection : Set the UV-Vis Diode Array Detector (DAD) to

    
    , which corresponds to the 
    
    
    
    transition maximum of the indolizine conjugated system.

Step 5: Standardization via Relative Retention Time (RRT)

  • Divide the retention time of the target analyte by the retention time of the primary reference standard (e.g., 1-bromoindolizine). Reporting RRT instead of absolute retention time negates minor variations in pump dwell volumes between different HPLC instruments.

Visualization: Chromatographic Retention Mechanisms

G A Brominated Indolizine Mixture (Positional Isomers) C18 Standard C18 Column (Hydrophobic Retention) A->C18 Dispersion Forces PH Phenyl-Hexyl Column (π-π Interactions) A->PH Shape Selectivity PFP PFP Column (Halogen Bonding & Dipole) A->PFP Electrophilic Affinity R_C18 Co-elution & Peak Tailing (Rs < 1.0) C18->R_C18 R_PH Moderate Resolution (Rs ~ 2.1) PH->R_PH R_PFP Baseline Resolution (Rs > 3.5) PFP->R_PFP

Chromatographic mechanisms for brominated indolizines across stationary phases.

References

  • - Sigma-Aldrich.

  • 2 - Phenomenex. 3.3 - Agilent Technologies. 4.1 - Der Pharma Chemica.

Sources

A Researcher's Guide to Elemental Analysis of C9H8BrN Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug development and materials science, precise characterization of novel compounds is paramount. For brominated aromatic compounds, such as derivatives of C9H8BrN, accurate determination of elemental composition is a critical step in verifying synthesis and ensuring purity. This guide provides a comprehensive comparison of key analytical techniques for the elemental analysis of these compounds, offering in-depth protocols, supporting data, and expert insights to aid in methodological selection.

Introduction: The Significance of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the mass percentages of its constituent elements.[1] For derivatives of C9H8BrN, this analysis is crucial for confirming the successful incorporation of bromine and ensuring the correct stoichiometric ratios of carbon, hydrogen, and nitrogen. The accepted deviation for elemental analysis results from the calculated theoretical values is typically within ±0.3-0.4%.[1][2] This tight tolerance underscores the need for precise and reliable analytical methods.

This guide will explore the workhorse of organic elemental analysis—Combustion Analysis —and compare it with two powerful, yet distinct, alternatives: X-ray Fluorescence (XRF) Spectroscopy and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . Each technique offers a unique set of advantages and challenges, particularly when analyzing halogenated compounds.

Theoretical Elemental Composition of C9H8BrN

Before delving into experimental methods, it is essential to establish the theoretical elemental composition of the parent compound, C9H8BrN. This theoretical data serves as the benchmark against which all experimental results are compared.

Table 1: Theoretical Elemental Composition of C9H8BrN

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.0119108.09951.45
HydrogenH1.00888.0643.84
BromineBr79.904179.90438.03
NitrogenN14.007114.0076.67
Total 210.074 100.00

Calculations performed using standard atomic weights.

I. Combustion Analysis: The Gold Standard for CHN(S)

Combustion analysis is the most common method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[3] The technique involves the complete combustion of a sample in a high-oxygen environment, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and N₂).[4][5]

Experimental Protocol: Combustion Analysis for a C9H8BrN Derivative

This protocol outlines the steps for analyzing a solid, powdered C9H8BrN derivative.

  • Sample Preparation:

    • Ensure the sample is homogenous and finely powdered.

    • Dry the sample thoroughly in a vacuum oven at a suitable temperature to remove any residual solvent or moisture, which can significantly impact hydrogen and oxygen values.

    • Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.

  • Instrument Setup and Calibration:

    • Set the combustion furnace temperature to 900-1100°C and the reduction furnace to 600-850°C.

    • Ensure a steady flow of high-purity helium as the carrier gas and oxygen for combustion.

    • Calibrate the instrument using certified organic standards with known elemental compositions, such as acetanilide or sulfanilamide.[6]

  • Analysis:

    • The encapsulated sample is introduced into the combustion furnace.

    • The sample undergoes rapid and complete combustion in the presence of excess oxygen.

    • The resulting gases (CO₂, H₂O, N₂, and bromine-containing species) are swept by the carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases then pass through a series of traps or gas chromatography columns to separate CO₂, H₂O, and N₂.

    • The separated gases are quantified using a thermal conductivity detector (TCD).

  • Data Calculation:

    • The instrument software calculates the mass of C, H, and N in the original sample based on the detector response and the weight of the sample.

    • The results are reported as mass percentages.

Diagram: Workflow of Combustion Analysis

CombustionAnalysis cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis Sample Homogenous C9H8BrN Derivative Powder Weighing Weigh 1-3 mg in Tin/Silver Capsule Sample->Weighing Combustion Combustion Furnace (900-1100°C) with O2 Weighing->Combustion Introduction Reduction Reduction Furnace (600-850°C) with Cu Combustion->Reduction CO2, H2O, N2, Br-species Separation Gas Separation (GC Column/Traps) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation

Caption: Workflow for Combustion Analysis of a C9H8BrN Derivative.

Challenges with Brominated Compounds

While highly reliable for C, H, and N, combustion analysis of halogen-containing compounds presents specific challenges:

  • Formation of Corrosive Products: The combustion of brominated compounds produces acidic gases like hydrogen bromide (HBr) and elemental bromine (Br₂). These can corrode the instrument's tubing and interfere with the reduction furnace's efficiency.

  • Interference with Detection: Halogenated compounds can sometimes interfere with the TCD, leading to inaccurate readings. Modern elemental analyzers often incorporate halogen traps to mitigate this issue.

II. X-ray Fluorescence (XRF) Spectroscopy: A Non-Destructive Alternative

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for the analysis of heavier elements like bromine.[7][8]

Experimental Protocol: XRF Analysis of a C9H8BrN Derivative
  • Sample Preparation:

    • A key advantage of XRF is the minimal sample preparation required.[9]

    • For a powdered sample, it can be analyzed directly in a sample cup with an X-ray transparent film.[10]

    • Alternatively, for improved homogeneity and quantitative accuracy, the powder can be pressed into a pellet. This often involves mixing the sample with a binder.[11]

  • Instrument Setup and Calibration:

    • The instrument is equipped with an X-ray tube (e.g., with a rhodium or palladium anode) and a detector (e.g., a silicon drift detector).

    • The instrument is calibrated using certified reference materials with matrices similar to the sample, if available. For organic compounds, this can be a challenge.

  • Analysis:

    • The sample is irradiated with primary X-rays from the X-ray tube.

    • The atoms in the sample absorb this energy, become excited, and then relax by emitting secondary X-rays (fluorescence) at energies characteristic of each element present.

    • The detector measures the energy and intensity of the emitted X-rays.

  • Data Analysis:

    • The energy of the X-rays identifies the elements present (qualitative analysis).

    • The intensity of the X-rays is proportional to the concentration of each element (quantitative analysis).

Diagram: Principle of X-ray Fluorescence

XRF cluster_atom Atomic Level Interaction cluster_shells XraySource X-ray Source Sample C9H8BrN Sample XraySource->Sample Primary X-ray Detector Detector Sample->Detector Fluorescent X-ray (Characteristic Energy) nucleus Nucleus K_shell K-shell L_shell L-shell

Caption: The fundamental principle of X-ray Fluorescence (XRF) spectroscopy.

III. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): High Sensitivity for Trace Elements

ICP-MS is a powerful technique capable of detecting metals and some non-metals at trace and ultra-trace levels.[12] While typically used for inorganic analysis, it can be adapted for organic compounds after appropriate sample preparation.

Experimental Protocol: ICP-MS Analysis of a C9H8BrN Derivative
  • Sample Preparation (Digestion):

    • The solid organic sample must be brought into a liquid form, typically through acid digestion.

    • Accurately weigh a small amount of the C9H8BrN derivative (e.g., 0.1-0.5 g) into a microwave digestion vessel.

    • Add a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) and hydrogen peroxide to aid in the decomposition of the organic matrix.[6]

    • The vessel is sealed and heated in a microwave digestion system according to a pre-programmed temperature and pressure profile.

    • After cooling, the digestate is quantitatively transferred and diluted to a known volume with deionized water.

  • Instrument Setup and Calibration:

    • The ICP-MS is tuned for optimal performance, paying close attention to the plasma conditions to handle the sample matrix.

    • The instrument is calibrated using a series of external standards containing known concentrations of bromine.

  • Analysis:

    • The liquid sample is introduced into a nebulizer, which creates a fine aerosol.

    • The aerosol is transported to an argon plasma, which reaches temperatures of 6,000-10,000 K.

    • The high temperature of the plasma desolvates, atomizes, and ionizes the elements in the sample.

    • The resulting ions are extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • A detector counts the ions for each mass-to-charge ratio.

  • Data Analysis:

    • The concentration of bromine in the sample is determined by comparing the signal intensity to the calibration curve.

Diagram: ICP-MS Workflow for Bromine Analysis

ICPMS cluster_0 Sample Preparation cluster_1 Sample Introduction & Ionization cluster_2 Mass Analysis & Detection cluster_3 Data Analysis Sample C9H8BrN Derivative Digestion Microwave Acid Digestion Sample->Digestion Dilution Dilution to Known Volume Digestion->Dilution Nebulizer Nebulizer Dilution->Nebulizer Plasma Argon ICP (6,000-10,000 K) Nebulizer->Plasma Aerosol MassSpec Mass Spectrometer (Separation by m/z) Plasma->MassSpec Ions Detector Ion Detector MassSpec->Detector Calculation Quantify %Br Detector->Calculation

Caption: Workflow for ICP-MS analysis of bromine in an organic compound.

Challenges with Brominated Compounds
  • High Ionization Potential: Bromine has a relatively high first ionization potential, which can lead to lower sensitivity in the argon plasma compared to metals.

  • Polyatomic Interferences: Argon from the plasma can combine with other elements to form polyatomic ions that have the same mass-to-charge ratio as bromine isotopes (e.g., ⁷⁹Br and ⁸¹Br), potentially leading to inaccurate results. Modern ICP-MS instruments often use collision/reaction cells to mitigate these interferences.[13]

  • Sample Preparation: The digestion step is critical and can be a source of error if not performed correctly. Volatilization of bromine species during digestion can lead to lower-than-expected results.[12]

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the elements of interest, required precision, sample throughput, and available instrumentation.

Table 2: Comparison of Analytical Techniques for Elemental Analysis of C9H8BrN Derivatives

FeatureCombustion AnalysisX-ray Fluorescence (XRF)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Analytes C, H, N, SHeavier elements (e.g., Br)Most elements, including Br
Sample Preparation Weighing of dried, homogenous powderMinimal; can be analyzed as powder or pelletExtensive; requires complete acid digestion
Destructive? YesNoYes
Sensitivity High (for C, H, N)Moderate to high (for Br)Very high (ppb to ppt levels for Br)
Precision High (typically <0.3% deviation)Good, but can be matrix-dependentHigh with proper internal standards
Throughput ModerateHighLow to moderate (due to digestion)
Key Advantage "Gold standard" for C, H, N determinationNon-destructive, rapid analysisExtremely high sensitivity for trace elements
Challenges for Br Corrosive byproducts, potential detector interferenceMatrix effects, requires suitable standardsHigh ionization potential, polyatomic interferences, complex sample prep

Experimental Data from Literature

The following table presents representative data from studies on brominated organic compounds, illustrating the application of these techniques.

Table 3: Representative Experimental Data for Brominated Organic Compounds

Compound ClassTechnique UsedReported Bromine Content (wt%)Key Findings & ChallengesReference
Brominated Flame Retardants (in polymers)XRF0.1 - 10XRF was used for direct analysis of the elemental composition of the polymer samples.[4]
Brominated PharmaceuticalsICP-MS after microwave digestionµg/g levelsMicrowave-induced combustion followed by ICP-MS was effective for determining Br and I. Limits of detection were low (0.02 µg/g for Br).[14]
Brominated Organic CompoundsOxygen-flask combustion followed by HPLCN/A (method validation)A method for bromine determination after combustion was developed with high precision (RSD ≤ 1%).[1]
Brominated Flame Retardants (environmental samples)GC/HRMS, LC/MSng/g levelsDifferent chromatographic techniques are required for different classes of BFRs due to their varying physicochemical properties.

Conclusion and Recommendations

The elemental analysis of C9H8BrN derivatives requires a thoughtful approach to method selection.

  • For comprehensive C, H, and N determination , Combustion Analysis remains the unparalleled gold standard, providing the high precision necessary to meet publication and regulatory standards. However, appropriate measures, such as halogen traps, must be in place to handle the brominated byproducts.

  • For rapid and non-destructive quantification of bromine , X-ray Fluorescence is an excellent choice, particularly for screening purposes or when sample preservation is critical. Its accuracy for quantitative analysis of organic matrices can be enhanced with proper calibration and sample preparation (i.e., pelletizing).

  • When high sensitivity for bromine is required, or if trace metal contaminants are also of interest , ICP-MS is the most powerful technique. The trade-off is the extensive and potentially error-prone sample preparation (acid digestion) required to convert the solid organic sample into a liquid form suitable for analysis.

Ultimately, a multi-technique approach often provides the most complete characterization. For instance, combustion analysis can be used for C, H, and N, while XRF or ICP-MS can be employed for accurate bromine determination. By understanding the principles, protocols, and challenges associated with each technique, researchers can confidently select the most appropriate method to validate the elemental composition of their C9H8BrN derivatives and advance their research and development efforts.

References

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • Analysis of flame retardant compounds. (2018, March 27). Analytice. Retrieved March 3, 2026, from [Link]

  • BROMINATED FLAME RETARDANTS: ANALYTICAL, TOXICOLOGICAL AND ENVIRONMENTAL ASPECTS. (n.d.). riscurisicatastrofe.ro. Retrieved March 3, 2026, from [Link]

  • Sample Preparation For X-Ray Fluorescence Analysis: Iii. Pressed and Loose Powder Methods. (n.d.). Scribd. Retrieved March 3, 2026, from [Link]

  • Operational conditions for bromine and iodine determination by ICP-MS... (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. (n.d.). Journal of Analytical Atomic Spectrometry (RSC Publishing). Retrieved March 3, 2026, from [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]

  • Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. (n.d.). Agilent. Retrieved March 3, 2026, from [Link]

  • Sample Preparation for XRF Analysis - What are the Samples and How to Prepare. (2024, April 1). Drawell. Retrieved March 3, 2026, from [Link]

  • Elemental analysis: Sulfur, Chlorine, Bromine, Fluorine, Iodine and total halogens. Calculation of the sum of F, Cl, Br, I. (n.d.). Analytice. Retrieved March 3, 2026, from [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoM. Retrieved March 3, 2026, from [Link]

  • for X ray fluorescence analysis. (n.d.). IAEA. Retrieved March 3, 2026, from [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent. Retrieved March 3, 2026, from [Link]

  • SPECIATED AOX ANALYSIS BY COMBUSTION IC. (n.d.). Trace Elemental Instruments. Retrieved March 3, 2026, from [Link]

  • XRF Sample Preparation Methods/Procedure. (2015, September 30). 911Metallurgist. Retrieved March 3, 2026, from [Link]

  • Bromine K-Edge X-Ray Absorption Near-Edge Structure Analysis on Hydrobromide-Salt Crystals and the Solid Dispersion of Active Pharmaceutical Ingredients. (n.d.). J-Stage. Retrieved March 3, 2026, from [Link]

  • Elemental Analysis - Bromine (Br). (n.d.). EUROLAB. Retrieved March 3, 2026, from [Link]

  • Sampling And Analysis Protocol For Assessing Organic Emissions From Stationary Combustion Sources In Exposure Evaluation Division Combustion Studies Methods Manual. (n.d.). EPA. Retrieved March 3, 2026, from [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017, May 9). Agilent. Retrieved March 3, 2026, from [Link]

  • Bromine Test for Hydrocarbon Identification. (n.d.). Scribd. Retrieved March 3, 2026, from [Link]

  • Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies. (2026, January 6). MDPI. Retrieved March 3, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved March 3, 2026, from [Link]

  • Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. (n.d.). NILU. Retrieved March 3, 2026, from [Link]

Sources

Orthogonal Purity Validation of 8-Bromo-2-methylindolizine: A Comparative Guide to TLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, validating the purity of halogenated heterocycles requires more than a single analytical pass. 8-Bromo-2-methylindolizine (CAS 1430229-76-7) is a critical synthetic intermediate, but its synthesis frequently yields closely related impurities such as debrominated byproducts or regioisomers. This guide objectively compares analytical methodologies, demonstrating why an orthogonal approach—combining the rapid visual screening of Thin-Layer Chromatography (TLC) with the high-resolution mass confirmation of Liquid Chromatography-Mass Spectrometry (LC-MS)—is the gold standard for validating this specific scaffold.

The Analytical Challenge: Why 8-Bromo-2-methylindolizine Requires Orthogonal Validation

Indolizines are highly valued scaffolds in drug development, frequently utilized in the design of COX-2 inhibitors and anti-tubercular agents [1][2]. However, the synthesis of 8-Bromo-2-methylindolizine is prone to generating trace impurities that are notoriously difficult to separate.

As a Senior Application Scientist, I frequently observe laboratories relying solely on HPLC-UV for purity validation. This is a critical vulnerability. The UV chromophores of the 6-bromo and 8-bromo regioisomers are virtually indistinguishable, meaning a sample could appear 99% pure by UV while containing significant isomeric contamination. To establish absolute confidence, researchers must deploy a self-validating, orthogonal strategy: TLC for gross reaction profiling, followed by LC-MS for definitive structural and isotopic confirmation.

Comparative Analysis of Analytical Alternatives

To understand the necessity of the TLC/LC-MS combination, we must objectively compare the performance metrics of standard analytical techniques when applied to halogenated indolizines.

Table 1: Performance Comparison of Analytical Techniques for 8-Bromo-2-methylindolizine

Analytical TechniquePrimary UtilityLimit of Detection (LOD)Specificity for HalogensTime-to-ResultLimitations for Indolizines
TLC Rapid gross impurity screening~0.1 - 0.5%None< 10 minsRestricted separation quality due to plate length; cannot resolve closely related isomers [3].
LC-MS Trace impurity profiling & mass confirmation< 0.01%High (Identifies Br isotopes)15 - 30 minsRequires expensive instrumentation and careful mobile phase optimization [4].
HPLC-UV Quantitative purity assessment~0.05%Low15 - 30 minsUV spectra of regioisomers (e.g., 6-bromo vs 8-bromo) are often indistinguishable.
NMR (

H/

C)
Structural elucidation~1 - 5%Low1 - 2 hoursLow sensitivity for trace impurities; complex spectra for mixtures [1].
Methodology 1: Thin-Layer Chromatography (TLC) – The Visual Baseline

While TLC is limited by restricted separation quality [3], it remains an indispensable first-line tool. The key to making TLC scientifically rigorous is implementing a self-validating co-spotting technique .

Step-by-Step Protocol:

  • Stationary Phase Preparation: Utilize Silica gel 60 F254 plates. Draw a baseline 1 cm from the bottom.

  • Sample Application (The Co-Spot Method): Apply three distinct spots on the baseline:

    • Spot 1: Reference Standard (Pure 8-Bromo-2-methylindolizine).

    • Spot 2: Co-spot (Reference Standard + Synthesized Sample applied directly on top of each other).

    • Spot 3: Synthesized Sample.

  • Solvent System: Develop the plate in a Hexane:Ethyl Acetate (4:1 v/v) chamber.

    • Causality: Indolizines are relatively non-polar but possess a slight dipole. A hexane-dominant system prevents the compound from running with the solvent front, while the ethyl acetate modifier provides the necessary push to achieve an optimal Retention Factor (

      
      ) of ~0.3 - 0.5.
      
  • Visualization: Inspect under UV light (254 nm) to detect the highly conjugated indolizine core, followed by submersion in an iodine chamber to stain any non-UV active aliphatic impurities.

Why this is a Self-Validating System: Matrix effects (salts, residual solvents) can artificially shift the


 of a sample, leading to false positives or negatives. By co-spotting (Spot 2), if the sample and standard are identical, they will migrate as a single, perfectly round spot. If they diverge into a "figure-eight" or separate spots, it definitively proves non-identity or the presence of an impurity, validating the result internally.
Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS) – The Definitive Check

Modern LC-MS systems equipped with high-resolution mass analyzers are the ultimate tool for trace impurity profiling [4]. For brominated compounds, the mass spectrometer provides an irrefutable, self-validating data point: the isotopic signature of bromine.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in LC-MS grade Methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 5 µm, 250×4.6 mm).

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Run a gradient from 5% B to 95% B over 15 minutes.

    • Causality: The lipophilic nature of the indolizine core requires a strong organic modifier (Acetonitrile) for elution. The addition of 0.1% Formic Acid is critical; it ensures sharp peak shapes by suppressing silanol interactions on the column and actively promotes protonation for positive ion mode detection.

  • Mass Detection (ESI+): Monitor the eluent using Electrospray Ionization in positive mode.

Why this is a Self-Validating System: Bromine naturally occurs as two stable isotopes,


 and 

, in a nearly 1:1 ratio. 8-Bromo-2-methylindolizine has a molecular formula of C

H

BrN (Exact mass ~208.98 Da). Therefore, a pure peak must exhibit a characteristic doublet for the

ion at

210.0 and 212.0 of equal intensity. If an impurity peak appears at

132.1, it immediately flags debromination (loss of Br). If a peak appears at

210/212 but at a different retention time, it definitively identifies a regioisomer (e.g., 6-bromo-2-methylindolizine). The isotopic ratio acts as an internal validation metric that UV alone can never provide.
Orthogonal Validation Workflow

Workflow Start 8-Bromo-2-methylindolizine Crude Sample TLC TLC Screening (Hexane:EtOAc) Start->TLC TLC_Eval Single Spot? (UV 254nm & I2) TLC->TLC_Eval Purify Flash Chromatography Repurification TLC_Eval->Purify No (Gross Impurities) LCMS LC-MS Analysis (C18, ESI+) TLC_Eval->LCMS Yes (Proceed to LC-MS) Purify->TLC Re-evaluate LCMS_Eval Purity >95% & m/z 210/212 (1:1)? LCMS->LCMS_Eval LCMS_Eval->Purify No (Trace/Isomers) Valid Validated Pure 8-Bromo-2-methylindolizine LCMS_Eval->Valid Yes (Orthogonal Success)

Caption: Orthogonal TLC and LC-MS workflow for validating 8-Bromo-2-methylindolizine purity.

Conclusion

Validating the purity of 8-Bromo-2-methylindolizine requires acknowledging the limitations of individual analytical techniques. While TLC provides an immediate, cost-effective visual baseline, it lacks the resolution to differentiate closely related indolizine isomers. Conversely, LC-MS provides unparalleled sensitivity and structural confirmation through bromine's unique isotopic signature. By combining these methodologies into a self-validating, orthogonal workflow, researchers can guarantee the integrity of their medicinal chemistry scaffolds before advancing to biological assays.

References

1.[1] Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening - ijper.org. 1 2.[4] A Review on Applications of Liquid Chromatography Coupled With Mass Spectrometry in Impurity Profiling of Drug Substances and Drug Products - ResearchGate. 4 3.[2] Full article: Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - Taylor & Francis. 2 4.[3] Baluni and Bastikar, IJPSR, 2023; Vol. 14(1): 330-339. - ijpsr.com.3

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-2-methylindolizine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

8-Bromo-2-methylindolizine is a halogenated fused-ring heterocycle. While specific toxicological endpoints for this exact derivative are often extrapolated, structural analogs (bromoindolizines and quinolines) suggest a risk profile characterized by acute toxicity (oral/dermal) , severe eye irritation , and potential sensitization .

As a Senior Application Scientist, I advise treating this compound as a Band 3 Control Substance (High Hazard/Unknown Toxicity). We do not rely on the absence of data as evidence of safety; rather, we employ a "containment-first" strategy. The presence of the bromine atom on the electron-rich indolizine core increases lipophilicity, potentially enhancing dermal absorption and biological availability.

Risk Assessment & Hazard Logic

Before selecting PPE, we must understand the mechanism of exposure.

  • Inhalation (High Risk): As a solid, electrostatic dust generation during weighing is the primary vector. The indolizine core can act as a respiratory sensitizer.

  • Dermal Absorption (Moderate Risk): Halogenated aromatics can permeate standard latex quickly. The methyl group at C2 increases lipophilicity, facilitating transport across the stratum corneum.

  • Ocular (High Risk): Crystalline solids cause mechanical abrasion combined with chemical irritation (H319/H318), potentially leading to corneal opacity.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Protection ZonePrimary BarrierSpecification / MaterialOperational Logic (The "Why")Replacement Protocol
Hand (Dermal) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateHalogenated heterocycles can degrade thin nitrile. The outer glove acts as a sacrificial layer; the inner glove prevents skin contact during doffing.Immediately upon splash or every 2 hours of continuous use.
Ocular (Eye) Sealed Goggles ANSI Z87.1 Chemical Splash GogglesSafety glasses leave gaps for airborne dust. Goggles provide a hermetic seal against dust migration and solution splash.Replace if lens is pitted or strap loses elasticity.
Respiratory Engineering Control Class II, Type A2 Biosafety Cabinet or Fume HoodPreferred: Containment at source. Backup: N95/P100 (only if hood fails).N/A (Filter change per facility schedule).
Body Lab Coat + Apron Tyvek® sleeves or chemical-resistant apronCotton lab coats absorb liquids, holding the toxin against the skin. An impermeable apron protects the torso during transfer.Dispose of Tyvek sleeves as hazardous waste after use.
PPE Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the matter.

PPE_Logic Start Start: Handling 8-Bromo-2-methylindolizine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solubilized (Organic Solvent) State->Liquid Weighing Weighing Operation Solid->Weighing Transfer Transfer / Reaction Liquid->Transfer DustRisk Risk: Airborne Particulates Weighing->DustRisk PPE_Solid REQ: Fume Hood + Goggles + Double Nitrile Gloves DustRisk->PPE_Solid SplashRisk Risk: Dermal Permeation Transfer->SplashRisk PPE_Liquid REQ: Fume Hood + Goggles + Laminate/Thick Nitrile + Apron SplashRisk->PPE_Liquid

Figure 1: PPE Selection Logic Flowchart based on physical state and primary exposure vector.

Operational Protocols

A. Weighing & Solubilization (Critical Control Point)

The highest risk of exposure occurs during the transition from solid to solution.

  • Preparation:

    • Place a disposable balance draft shield or "weighing boat" inside the chemical fume hood.

    • Pre-moisten a paper towel with a compatible solvent (e.g., DCM or Methanol) and place it near the balance to trap stray dust.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Technique: Do not dump. Tap the spatula gently to dispense.

    • Scientific Note: 8-Bromo-2-methylindolizine is electron-rich; static charge can cause "fly-away" powder. Use an ionizing bar if available.

  • Solubilization:

    • Add solvent immediately to the weighing vessel to suppress dust.

    • Once dissolved, the inhalation risk drops, but the dermal permeation risk increases (solvent carrier effect).

B. Waste Disposal & Deactivation

Halogenated organic compounds require strict segregation to prevent the formation of toxic byproducts during incineration.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a Double-Bagged Hazardous Waste Drum labeled "Toxic Solids - Halogenated."

  • Liquid Waste: Segregate into Halogenated Organic Solvent waste streams.

    • Do NOT mix with strong oxidizers (risk of exothermic reaction with the electron-rich indole ring).

    • Do NOT mix with aqueous acids without checking compatibility (risk of hydrolysis or salt formation).

Emergency Response System

In the event of containment breach, immediate action is required. This protocol prioritizes decontamination speed over medical assessment (which follows immediately after).

Emergency_Response Incident Exposure Incident Skin Dermal Contact Incident->Skin Eye Ocular Contact Incident->Eye Doff 1. Remove Contaminated Clothing (Do not pull over head) Skin->Doff Wash 2. Flush with Soap/Water (15 Minutes Min) Doff->Wash Medical 3. Seek Medical Attention (Bring SDS) Wash->Medical Flush 1. Eye Wash Station (Force eyelids open) Eye->Flush Time 2. Irrigate for 15 Minutes Flush->Time Time->Medical

Figure 2: Emergency Decontamination Workflow for Dermal and Ocular Exposure.

Spill Cleanup (Solid):

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don double gloves, goggles, and N95 (if outside hood).

  • Contain: Cover spill with a wet paper towel (solvent-dampened) to prevent dust dispersal.

  • Clean: Scoop up the wet material. Wash surface with soap and water three times.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment. 29 CFR 1910.132. [Link]

  • PubChem. 8-Bromo-2-methylquinoline (Structural Analog Data for Risk Extrapolation). National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.